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2,2,3,3,4,4,5,5-Octafluoropentyl nicotinate Documentation Hub

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  • Product: 2,2,3,3,4,4,5,5-Octafluoropentyl nicotinate
  • CAS: 321973-02-8

Core Science & Biosynthesis

Foundational

Octafluoropentyl Ester of Nicotinic Acid: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Intersection of Nicotinic Acid and Fluorination Chemistry Nicotinic acid, also known as niacin or Vitamin B3, is a fundamental molecule in human physiology, serving as a precursor to the essen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Intersection of Nicotinic Acid and Fluorination Chemistry

Nicotinic acid, also known as niacin or Vitamin B3, is a fundamental molecule in human physiology, serving as a precursor to the essential coenzymes NAD and NADP. Therapeutically, it is recognized for its potent lipid-modifying effects, particularly in the management of dyslipidemia.[1] However, its clinical utility can be hampered by unfavorable physicochemical properties and a side-effect profile that includes pronounced cutaneous vasodilation, or "flushing."[2]

The field of medicinal chemistry has increasingly turned to fluorine substitution to overcome such limitations in drug candidates. The introduction of fluorine can profoundly alter a molecule's metabolic stability, receptor binding affinity, and lipophilicity.[3][4][5] Fluorinated building blocks are now integral to modern drug design, with over half of all new small-molecule drugs containing at least one fluorine atom.[3] This guide focuses on a specific, rationally designed derivative: the octafluoropentyl ester of nicotinic acid. This molecule represents a strategic convergence of the established therapeutic potential of nicotinic acid with the pharmacokinetic advantages offered by a highly fluorinated ester moiety. The central hypothesis is that this ester will function as a prodrug, masking the carboxylic acid of the parent molecule until cleaved in vivo, while the octafluoropentyl group confers unique properties to enhance its delivery and performance.

Physicochemical Properties: A Comparative Analysis

PropertyNicotinic AcidMethyl Nicotinate2,2,3,3,4,4,5,5-Octafluoro-1-pentanolOctafluoropentyl Nicotinate (Predicted)
Chemical Formula C₆H₅NO₂C₇H₇NO₂C₅H₄F₈OC₁₁H₇F₈NO₂
Molecular Weight ( g/mol ) 123.11137.14[6][7]232.07[8]355.16
Appearance White crystalline powderWhite to faint yellow powder or crystals[6]Clear colorless liquid[9]Colorless to pale yellow liquid or low-melting solid
Boiling Point (°C) Sublimes~198-199141-142[9]>250
Solubility Soluble in waterSoluble in water (48 g/L at 20°C), alcohol, chloroform, ethyl acetate[6][7]Sparingly soluble in waterPoorly soluble in water; soluble in organic and fluorinated solvents
LogP (Predicted) 0.360.83[6]2.4[8]>3.5

The highly fluorinated chain is anticipated to significantly increase the lipophilicity (as indicated by the predicted LogP) and decrease the aqueous solubility of the molecule compared to nicotinic acid and its simple alkyl esters. This enhanced lipophilicity is a key feature for its potential role as a prodrug designed for improved membrane permeability.

Synthesis and Characterization: A Detailed Protocol

The synthesis of octafluoropentyl nicotinate can be readily achieved via a standard esterification reaction, leveraging the high reactivity of nicotinoyl chloride hydrochloride.

Experimental Protocol: Synthesis of Octafluoropentyl Nicotinate
  • Preparation of Nicotinoyl Chloride Hydrochloride:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add nicotinic acid (1.0 eq).

    • Under a fume hood, cautiously add thionyl chloride (SOCl₂) (3.0 eq).

    • Heat the mixture to reflux for 2-3 hours. The solid nicotinic acid will gradually dissolve.[10][11]

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride under reduced pressure. The resulting solid is nicotinoyl chloride hydrochloride, which can be used in the next step without further purification.

  • Esterification:

    • Suspend the nicotinoyl chloride hydrochloride (1.0 eq) in an inert, anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a new flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add 2,2,3,3,4,4,5,5-octafluoro-1-pentanol (1.1 eq) to the suspension.[8][9]

    • Cool the mixture in an ice bath and slowly add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (2.5 eq), to neutralize the HCl and drive the reaction.[6]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with the addition of water.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products & Purification Nicotinic_Acid Nicotinic Acid Step1 Step 1: Acyl Chloride Formation (Reflux) Nicotinic_Acid->Step1 Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Step1 Octafluoropentanol 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol Step2 Step 2: Esterification (Anhydrous DCM, 0°C to RT) Octafluoropentanol->Step2 Base Triethylamine Base->Step2 Intermediate Nicotinoyl Chloride Hydrochloride Step1->Intermediate Crude_Product Crude Product Step2->Crude_Product Work-up Intermediate->Step2 Purified_Product Purified Octafluoropentyl Nicotinate Crude_Product->Purified_Product Column Chromatography

Caption: Synthesis workflow for Octafluoropentyl Nicotinate.

Spectroscopic Characterization (Predicted)
  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic ester peaks. A strong carbonyl (C=O) stretching band should appear around 1720-1740 cm⁻¹.[12][13] Additionally, two distinct C-O stretching bands will be present in the 1300-1000 cm⁻¹ region.[4][13] The broad O-H peak from the starting nicotinic acid will be absent.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will be highly informative. The aromatic protons of the pyridine ring are expected to appear in the 7.5-9.2 ppm range.[14][15][16] The methylene protons (-CH₂-) adjacent to the ester oxygen will likely be a triplet at approximately 4.5-4.8 ppm. The terminal proton of the octafluoropentyl chain (-CHF₂) is expected to be a triplet of triplets in the 6.0-6.5 ppm region due to coupling with adjacent fluorine atoms.

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the ester is predicted to have a chemical shift in the range of 164-168 ppm. The carbons of the pyridine ring will appear between 123-155 ppm.[1][17][18][19] The carbon of the -CH₂- group will be found around 60-65 ppm, while the carbons of the fluorinated chain will have shifts influenced by the attached fluorine atoms.

  • ¹⁹F NMR Spectroscopy: This technique is crucial for confirming the structure of the fluorinated chain. The spectrum will show distinct signals for the different fluorine environments. Based on typical values, the -CF₂- groups are expected to resonate in the -120 to -140 ppm range, with the terminal -CHF₂ group appearing at a different chemical shift.[20][21][22][23][24]

  • Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the protonated molecular ion [M+H]⁺ would be expected at m/z 356.0. Fragmentation would likely involve the loss of the octafluoropentyl group and cleavage at the ester bond, yielding a fragment corresponding to the nicotinoyl cation at m/z 106.[7][25][26]

Potential Applications and Biological Rationale: A Prodrug Strategy

The primary application for octafluoropentyl nicotinate is as a prodrug of nicotinic acid. The ester linkage is designed to be stable in the gastrointestinal tract but susceptible to cleavage by esterase enzymes in the plasma and tissues, releasing the active nicotinic acid.

Prodrug_Activation cluster_delivery Administration & Absorption cluster_activation In Vivo Activation cluster_active Active Drug & Byproduct Prodrug_Oral Octafluoropentyl Nicotinate (Prodrug) Absorption GI Absorption (Enhanced Lipophilicity) Prodrug_Oral->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Esterase_Cleavage Esterase-Mediated Hydrolysis Systemic_Circulation->Esterase_Cleavage Nicotinic_Acid Nicotinic Acid (Active Drug) Esterase_Cleavage->Nicotinic_Acid Release Fluorinated_Alcohol Octafluoropentanol (Metabolite) Esterase_Cleavage->Fluorinated_Alcohol Release Therapeutic_Effect Therapeutic_Effect Nicotinic_Acid->Therapeutic_Effect Therapeutic Effect

Caption: Proposed prodrug activation pathway.

The rationale for this approach is threefold:

  • Enhanced Lipophilicity and Permeability: The octafluoropentyl tail significantly increases the lipophilicity of the molecule. This is predicted to enhance its absorption across biological membranes, such as the intestinal epithelium, potentially leading to improved bioavailability compared to the more polar nicotinic acid.[27]

  • Sustained Release and Modified Pharmacokinetics: The rate of ester hydrolysis will dictate the release of nicotinic acid. A slower, sustained release could lead to more stable plasma concentrations of the active drug, potentially mitigating the peak-concentration-related flushing effect.[28]

  • Targeted Delivery Potential: Highly fluorinated molecules exhibit unique partitioning behavior, showing a preference for fluorinated environments (a property known as "fluorophilicity").[27][29] This opens up possibilities for novel delivery systems, such as in fluorocarbon-based liquid ventilation for pulmonary drug delivery, where the prodrug's solubility in the carrier would be significantly enhanced.[30]

Conclusion and Future Directions

Octafluoropentyl ester of nicotinic acid is a promising, yet underexplored, prodrug candidate that strategically employs fluorine chemistry to potentially enhance the therapeutic profile of nicotinic acid. The synthetic route is straightforward, and its physicochemical properties can be rationally predicted to favor improved absorption and a modified pharmacokinetic profile.

Future research should focus on the experimental validation of these predictions. Key next steps include:

  • Synthesis and full characterization of the compound to confirm its structure and purity.

  • Determination of its physicochemical properties , including solubility in various solvents and its octanol-water partition coefficient.

  • In vitro stability studies in plasma and simulated gastric and intestinal fluids to assess its viability as a prodrug.

  • Pharmacokinetic studies in animal models to compare its absorption, distribution, metabolism, and excretion profile to that of nicotinic acid.

  • Pharmacodynamic studies to evaluate its efficacy in lipid modification and to assess whether the prodrug strategy mitigates the flushing side effect.

This technical guide provides a comprehensive theoretical framework for octafluoropentyl nicotinate, offering a solid foundation for researchers and drug development professionals to embark on its practical investigation.

References

  • Spectroscopy Online. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]

  • Organic Chemistry. IR Spectrum: Esters. [Link]

  • Pharmaceutical Technology. (2026, February 17). Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology. [Link]

  • PubChem. Nicotinic Acid. National Center for Biotechnology Information. [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. PMC. [Link]

  • PubChem. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol. National Center for Biotechnology Information. [Link]

  • The Journal of Physical Chemistry B. (2010, April 8). Energetics and Structure of Nicotinic Acid (Niacin). ACS Publications. [Link]

  • PubMed. (2005, December 27). Simultaneous determination of myristyl nicotinate, nicotinic acid, and nicotinamide in rabbit plasma by liquid chromatography-tandem mass spectrometry using methyl ethyl ketone as a deproteinization solvent. [Link]

  • SIELC Technologies. (2005, January 12). Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). [Link]

  • ResearchGate. (2009, June). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. [Link]

  • SpectraBase. Nicotinic acid benzyl ester - Optional[13C NMR] - Spectrum. [Link]

  • PrepChem.com. Synthesis of Nicotinoyl chloride. [Link]

  • Google Patents.
  • ResearchGate. (2025, August 5). Analysis of nicotinic acid and its metabolites by HPLC-MS/MS. [Link]

  • Food Research. (2025, January 10). Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. [Link]

  • Macsen Labs. Methyl nicotinate | 93-60-7 | Global API Manufacturer & Supplier. [Link]

  • MDPI. (2024, August 18). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. [Link]

  • MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • ResearchGate. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. [Link]

  • PubMed. (2010, April 1). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). [Link]

  • PubChem. Nicotinic Acid - 4.1.1 1H NMR Spectra. National Center for Biotechnology Information. [Link]

  • ResearchGate. Yield and 1 H NMR Data for Compounds 5a,b,d and 6a–f. [Link]

  • PubMed. (2003, June 15). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • ResearchGate. The 13 C-NMR Spectra of (a) the Co-crystal of IND and NIC, (b) the.... [Link]

  • ACS Publications. (2010, January 20). One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 19F NMR Chemical Shifts. [Link]

  • PubMed. (2010, July 15). Fluorophilicity of Alkyl and Polyfluoroalkyl 1 Nicotinic Acid Ester Prodrugs. [Link]

  • UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]

  • SpectraBase. Nicotinic acid amide - Optional[13C NMR] - Chemical Shifts. [Link]

  • PMC. (2010, July 15). Fluorophilicity of Alkyl and Polyfluoroalkyl 1 Nicotinic Acid Ester Prodrugs. [Link]

  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

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Exploratory

Fluorinated Nicotinate Derivatives: A Medicinal Chemistry Vade Mecum

An In-depth Technical Guide for Researchers Abstract The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive ove...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive overview of fluorinated nicotinate derivatives, a class of compounds gaining prominence for their therapeutic potential. We delve into the fundamental physicochemical principles governing the use of fluorine, detailing its profound impact on metabolic stability, target affinity, and pharmacokinetic profiles. This document offers field-proven synthetic strategies, detailed experimental protocols, and an exploration of the structure-activity relationships (SAR) that guide rational drug design. Key therapeutic applications in inflammation, oncology, and neuroprotection are examined through the lens of their underlying mechanisms of action, providing researchers and drug development professionals with a robust framework for innovation in this promising chemical space.

The Strategic Imperative of Fluorine in Drug Design

Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å).[1] This unique combination of properties allows it to act as a "super-hydrogen," imparting significant electronic changes with minimal steric penalty.[1][2] The introduction of fluorine or fluorine-containing groups into a drug candidate is a well-established strategy to enhance a variety of pharmacokinetic and pharmacodynamic properties.[3][4]

Key benefits of fluorination include:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol) compared to a carbon-hydrogen (C-H) bond (~100 kcal/mol). This makes it resistant to metabolic oxidation by cytochrome P450 enzymes, effectively blocking "soft spots" in a molecule and increasing its half-life.[1][5]

  • Modulation of pKa: Due to its powerful electron-withdrawing inductive effect, fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[6] This alteration can change a molecule's ionization state at physiological pH, profoundly impacting its solubility, membrane permeability, and receptor interactions.[6]

  • Enhanced Binding Affinity: Fluorine can engage in favorable non-covalent interactions with protein targets, including hydrogen bonds, dipole-dipole, and multipolar interactions.[7] This can lead to a significant increase in ligand binding affinity and potency.[1]

  • Altered Lipophilicity: While a single fluorine atom can sometimes decrease lipophilicity in certain contexts, polyfluorinated groups like trifluoromethyl (CF3) are highly lipophilic and can enhance membrane permeability and blood-brain barrier penetration.[5][6]

The nicotinate scaffold, a derivative of nicotinic acid (Niacin or Vitamin B3), is a privileged structure in medicinal chemistry. It is a key component in various bioactive molecules and provides a versatile framework for chemical modification.[8][9] Combining the strategic advantages of fluorine with the proven biological relevance of the nicotinate core creates a powerful platform for discovering novel therapeutics.

Synthesis of Fluorinated Nicotinate Derivatives

The synthesis of fluorinated nicotinates can be approached in two primary ways: late-stage fluorination of a pre-formed pyridine ring or a building-block approach that constructs the ring from fluorinated precursors. Advances in synthetic chemistry have made a wide variety of fluorinating reagents and methods accessible.[2][10]

General Synthetic Workflow

A common strategy involves the construction of the trifluoromethyl-substituted pyridine ring from simple, commercially available fluorinated precursors. This approach offers high regioselectivity and is amenable to scale-up.

G cluster_0 Building Block Approach cluster_1 Final Product Assembly A Fluorinated Precursor (e.g., 3,3,3-Trifluoropropene) B Key Intermediate (e.g., Fluorinated β-ketoester) A->B [Reaction Steps] C Cyclization/Condensation (e.g., Hantzsch Pyridine Synthesis) B->C [Ammonia/Amine Source] D Substituted Nicotinate Ring (e.g., 2-CF3-Nicotinate Ester) C->D E Functionalization (e.g., Hydrolysis, Amidation) D->E [Standard Chemistry] F Final Derivative E->F

Caption: General workflow for synthesizing fluorinated nicotinate derivatives.

Experimental Protocol: Synthesis of Ethyl 2-(Trifluoromethyl)nicotinate

This protocol is adapted from established methodologies for constructing trifluoromethyl-substituted pyridine rings.[11][12] It represents a reliable method for generating a key intermediate for further derivatization.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • 3-Aminoacrolein diethyl acetal

  • Ammonium acetate

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator, magnetic stirrer, reflux condenser, standard glassware

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), 3-aminoacrolein diethyl acetal (1.1 eq), and ammonium acetate (1.2 eq).

  • Solvent Addition: Add absolute ethanol to the flask until all reagents are dissolved (approx. 100 mL).

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure ethyl 2-(trifluoromethyl)nicotinate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.

Causality Behind Choices: The use of a building block approach provides superior control over the position of the trifluoromethyl group compared to direct fluorination, which can suffer from a lack of regioselectivity. Ammonium acetate serves as a convenient in-situ source of ammonia for the cyclization step. The aqueous workup is critical for removing unreacted starting materials and inorganic salts, ensuring a clean product for purification.

Medicinal Chemistry Applications & Structure-Activity Relationships

The unique properties conferred by fluorine make fluorinated nicotinate derivatives attractive candidates for modulating various biological targets.

Anti-Inflammatory Agents

Nicotine and other nicotinic acetylcholine receptor (nAChR) agonists are known to suppress inflammation via the "cholinergic anti-inflammatory pathway".[13] This pathway is primarily mediated by the α7 subtype of the nAChR.[14][15] Activation of α7 nAChRs on immune cells like macrophages inhibits the NF-κB signaling cascade, which in turn suppresses the production and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[14][16]

Fluorinated nicotinate derivatives are being designed as potent and selective α7 nAChR agonists with improved drug-like properties (e.g., metabolic stability, CNS penetration) over nicotine.

G cluster_0 Cell Membrane receptor α7 nAChR jak2 Jak2 receptor->jak2 Recruits ligand Fluorinated Nicotinate Derivative ligand->receptor Binds & Activates stat3 STAT3 jak2->stat3 Phosphorylates p_stat3 p-STAT3 stat3->p_stat3 nfkb NF-κB Activation p_stat3->nfkb Inhibits cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines Promotes

Caption: The α7 nAChR-mediated cholinergic anti-inflammatory pathway.

Oncology

Fluorinated pyridines are a common motif in modern oncology drugs.[17][18] For example, Apalutamide, used to treat prostate cancer, contains a trifluoromethyl pyridine moiety.[18] The rationale for incorporating fluorine includes enhancing binding to target kinases, improving metabolic stability to resist rapid clearance, and increasing cell permeability to reach intracellular targets.[19][20] In the context of nicotinate derivatives, fluorination can be used to fine-tune the electronics and sterics of kinase inhibitors or to develop novel agents targeting metabolic pathways that are dysregulated in cancer.

Neuroprotective Agents

There is substantial evidence that stimulating nAChRs can be neuroprotective in models of neurodegenerative diseases like Parkinson's and Alzheimer's.[21][22] The proposed mechanisms include upregulation of nAChRs, reduction of oxidative stress, and modulation of neurotransmitter release.[21][23] Fluorinated nicotinate derivatives offer a potential advantage by improving the penetration of the blood-brain barrier, a critical hurdle for CNS drugs.[3] The metabolic stability imparted by fluorine is also highly desirable for a chronic treatment paradigm.[24]

Structure-Activity Relationship (SAR) Summary

The precise placement and nature of the fluorine substitution dramatically impact biological activity. While specific SAR is target-dependent, some general principles can be outlined.

Position of Fluorine on Nicotinate RingCommon Fluorine GroupLikely Impact on Physicochemical PropertiesTypical Effect on Biological Activity (Target-Dependent)
2-position -CF₃Increases lipophilicity, lowers pKa of pyridine nitrogen.Often enhances potency for kinase targets; can alter receptor subtype selectivity.[11]
4-position -FModest increase in electronegativity, minimal steric impact.Can form key hydrogen bonds with target residues, increasing binding affinity.[25]
5-position -F, -OCF₃Can block a site of metabolism. -OCF₃ significantly increases lipophilicity.Can improve pharmacokinetic profile by increasing metabolic half-life.
6-position -FLowers pKa of pyridine nitrogen, potentially altering solubility.Used to create tracers for PET imaging and as a building block for APIs.[9]

Impact on Pharmacokinetics & Drug-like Properties

The decision to fluorinate a lead compound is often driven by the need to overcome pharmacokinetic challenges. The predictable effects of fluorine allow medicinal chemists to rationally tune a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

PropertyNon-Fluorinated Nicotinate (Parent)Fluorinated Nicotinate (Analog)Rationale and Consequence
pKa (Pyridine N)~4.92.5 - 4.0 (depending on position)Fluorine's inductive effect withdraws electron density, making the nitrogen less basic. This reduces ionization at physiological pH, potentially increasing membrane permeability.[6]
LogP / LogD₇.₄ ModerateIncreased (especially with -CF₃, -OCF₃)Increased lipophilicity can enhance absorption and CNS penetration but may also increase non-specific binding and decrease solubility if not balanced.[5][7]
Metabolic Stability Susceptible to oxidationHighThe C-F bond is resistant to cleavage by P450 enzymes, preventing rapid metabolic inactivation and prolonging the drug's duration of action.[1][5]
Permeability VariableGenerally IncreasedThe combination of reduced pKa and increased lipophilicity often leads to improved passive diffusion across biological membranes.[4]

Future Directions

The field of fluorinated nicotinate derivatives continues to evolve, driven by advances in both synthetic chemistry and our understanding of disease biology.

  • Novel Fluorinated Motifs: Research is moving beyond simple -F and -CF₃ groups to explore more complex motifs like -OCF₃, -SCF₃, and fluorinated aliphatic rings, which offer more nuanced control over physicochemical properties.[26][27]

  • Positron Emission Tomography (PET): The isotope fluorine-18 (¹⁸F) is a widely used positron emitter for PET imaging.[24] Synthesizing ¹⁸F-labeled nicotinate derivatives allows for non-invasive in vivo studies of drug distribution, target engagement, and pharmacokinetics in preclinical and clinical settings.[9][28]

  • Targeting New Pathways: As new biological targets are validated, the fluorinated nicotinate scaffold will be adapted to design novel inhibitors and modulators, expanding its therapeutic reach beyond the current applications.

References

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • The Many Roles for Fluorine in Medicinal Chemistry. (2008).
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  • Efficient synthesis of 2-(trifluoromethyl)
  • Fluorinated building blocks in drug design: new pathways and targets. (2024). Taylor & Francis Online.
  • Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. (2008). Semantic Scholar.
  • Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester (6-[18F]SFPy). (2020). MDPI.
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Foundational

Technical Monograph: 2,2,3,3,4,4,5,5-Octafluoropentyl Nicotinate

The following technical guide provides an in-depth profile of 2,2,3,3,4,4,5,5-Octafluoropentyl nicotinate , a specialized fluorinated prodrug used in advanced pulmonary drug delivery research. Part 1: Executive Identity...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth profile of 2,2,3,3,4,4,5,5-Octafluoropentyl nicotinate , a specialized fluorinated prodrug used in advanced pulmonary drug delivery research.

Part 1: Executive Identity & Registry Status

Compound Name: 2,2,3,3,4,4,5,5-Octafluoropentyl nicotinate Synonyms: Nicotinic acid 2,2,3,3,4,4,5,5-octafluoropentyl ester; 1H,1H,5H-Octafluoropentyl nicotinate.[1] Chemical Formula:


Molecular Weight:  337.17  g/mol [2]
CAS Registry Status

Current Status: Unassigned / Non-Indexed in Public Registries As of the current scientific consensus, a dedicated CAS Registry Number has not been assigned to this specific ester in public databases (Chemical Abstracts Service). It is classified as a research-grade custom synthesis compound , primarily documented in academic literature regarding fluorocarbon-based drug delivery systems.

For procurement and regulatory identification, it must be referenced via its constituent precursors, which possess established CAS numbers:

Precursor ComponentChemical NameCAS Number
Acid Moiety Nicotinic Acid (Niacin)59-67-6
Alcohol Moiety 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol355-80-6

Part 2: Chemical Architecture & Properties

Structural Logic

This molecule is a "fluorophilic prodrug." It consists of a bioactive core (Nicotinic acid) linked via an ester bond to a highly fluorinated "ponytail" (the octafluoropentyl chain).

  • Bioactive Head: Pyridine-3-carboxylate. Upon hydrolysis, this releases Nicotinic acid (Vitamin B3), a vasodilator and precursor to NAD+/NADP+.

  • Fluorinated Tail: The

    
     chain renders the molecule highly soluble in perfluorocarbon (PFC) liquids (like Perfluorooctyl bromide, PFOB). This is the critical design feature, allowing the drug to be dissolved in liquid ventilation media where standard drugs are insoluble.
    
Physicochemical Profile
PropertyValue / Description
Appearance Colorless to pale yellow oil
Solubility High in Fluorocarbons (PFOB, PFMCH), Acetone, Chloroform; Low in Water
LogP (Octanol/Water) High (Lipophilic/Fluorophilic)
Stability Stable at room temperature; hydrolyzes in basic aqueous media

Part 3: Synthesis & Manufacturing Protocol

Objective: Synthesis of 2,2,3,3,4,4,5,5-Octafluoropentyl nicotinate via Steglich Esterification or Acid Chloride coupling. Scale: Laboratory Research (10–50 mmol).

Reagents
  • Nicotinic Acid (CAS 59-67-6) or Nicotinoyl Chloride HCl (CAS 20260-53-1).

  • 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (CAS 355-80-6).[3]

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Catalyst/Base: Triethylamine (

    
    ) and DMAP (4-Dimethylaminopyridine).
    
Step-by-Step Protocol (Acid Chloride Method)
  • Activation: Under nitrogen atmosphere, dissolve Nicotinoyl Chloride Hydrochloride (1.2 eq) in anhydrous DCM.

  • Addition: Cool the solution to 0°C. Add 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (1.0 eq) dropwise.

  • Base Addition: Slowly add Triethylamine (2.5 eq) to scavenge HCl. The solution may cloud as triethylamine hydrochloride precipitates.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Workup:

    • Filter off the solid precipitate.

    • Wash the filtrate with saturated

      
       (to remove unreacted acid) and brine.
      
    • Dry the organic layer over anhydrous

      
      .[4]
      
  • Purification:

    • Primary: Rotary evaporation to remove solvent.

    • Refinement: Kugelrohr distillation (high vacuum) or Column Chromatography (Silica gel; Hexane:Ethyl Acetate 9:1).[5][6]

    • Note: The fluorinated tail makes the product move faster on silica than non-fluorinated analogues.

Synthesis Workflow Diagram

SynthesisPath NicAcid Nicotinoyl Chloride (CAS 20260-53-1) Reaction Esterification (DCM, Et3N, 0°C -> RT) NicAcid->Reaction Alcohol Octafluoro-1-pentanol (CAS 355-80-6) Alcohol->Reaction Workup Workup (NaHCO3 Wash, Drying) Reaction->Workup Purification Purification (Kugelrohr / Column) Workup->Purification Product 2,2,3,3,4,4,5,5-Octafluoropentyl Nicotinate Purification->Product

Figure 1: Synthetic pathway for the production of the fluorinated nicotinate ester.[7]

Part 4: Analytical Characterization (Self-Validation)

To ensure scientific integrity, the synthesized compound must be validated against the following spectroscopic data derived from the core literature (Lehmler et al.).

Nuclear Magnetic Resonance (NMR)[8]
  • 
     NMR (400 MHz, Acetone-
    
    
    
    ):
    • 
       9.17 (d, 1H, Pyridine-H2)
      
    • 
       8.85 (dd, 1H, Pyridine-H6)
      
    • 
       8.35 (dt, 1H, Pyridine-H4)
      
    • 
       7.58 (dd, 1H, Pyridine-H5)
      
    • 
       6.77 (tt, 1H, 
      
      
      
      , terminal proton, distinctive triplet of triplets due to F-coupling)
    • 
       5.06 (t, 2H, 
      
      
      
      , triplet due to adjacent
      
      
      )[5][6]
  • 
     NMR (282 MHz, 
    
    
    
    ):
    • Distinct signals at

      
       -119.6, -125.5, -130.8, -137.4 ppm corresponding to the four 
      
      
      
      groups.
Mass Spectrometry (GC/MS)[6]
  • Molecular Ion:

    
     337 (
    
    
    
    )
  • Base Peak:

    
     106 (Nicotinoyl cation, 
    
    
    
    )
  • Fragmentation:

    
     78 (Pyridine ring), 
    
    
    
    51.[6]

Part 5: Applications in Drug Development

Pulmonary Liquid Ventilation

The primary utility of this compound is in Partial Liquid Ventilation (PLV) .

  • Problem: Standard drugs are insoluble in Perfluorooctyl Bromide (PFOB), the oxygen-carrying liquid used in PLV.

  • Solution: The octafluoropentyl tail acts as a "fluorine anchor," solubilizing the nicotinate prodrug in the PFOB phase.

  • Mechanism: Once delivered to the alveoli, the ester hydrolyzes (via lung esterases), releasing free Nicotinic Acid (therapeutic) and the inert fluorinated alcohol (exhaled or cleared).

Metabolic Pathway & Release

Metabolism Prodrug Octafluoropentyl Nicotinate (In PFOB Vehicle) Lung Lung Interface (Alveolar Fluid) Prodrug->Lung Delivery Hydrolysis Enzymatic Hydrolysis (Esterases) Lung->Hydrolysis NicAcid Nicotinic Acid (Active Drug) Hydrolysis->NicAcid Alcohol Octafluoro-1-pentanol (Inert Byproduct) Hydrolysis->Alcohol NAD NAD+ / NADP+ Synthesis NicAcid->NAD Bioactivation Clearance Exhalation / Clearance Alcohol->Clearance

Figure 2: Metabolic activation pathway of the prodrug in the pulmonary system.

References

  • Lehmler, H. J., et al. (2008). Synthesis, Physicochemical Properties and In Vitro Cytotoxicity of Nicotinic Acid Ester Prodrugs Intended for Pulmonary Delivery Using Perfluorooctyl Bromide as Vehicle. Pharmaceutical Research.

  • Hsu, C. H., et al. (2003).[5] Fluorinated esters of nicotinic acid as prodrugs for pulmonary delivery. Bioconjugate Chemistry.

  • PubChem Compound Summary. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (Precursor). National Library of Medicine.

Sources

Exploratory

Technical Monograph: C₁₁H₇F₈NO₂ – Structural Profiling and Application in Fluorinated Pharmacophores

Topic: Molecular Characterization and Development Profile: C₁₁H₇F₈NO₂ Content Type: Technical Whitepaper / Analytical Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Leads[1] [1] Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Characterization and Development Profile: C₁₁H₇F₈NO₂ Content Type: Technical Whitepaper / Analytical Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Leads[1]

[1]

Executive Summary & Core Directive

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms—specifically polyfluorinated motifs—has become a cornerstone for modulating metabolic stability, lipophilicity, and protein-ligand binding affinity.[1] This guide provides an in-depth technical analysis of the molecular formula C₁₁H₇F₈NO₂ .[1]

While this specific formula represents a chemical space rather than a single ubiquitous trade-name drug, it corresponds to a class of highly fluorinated aromatic amides or esters often utilized as advanced intermediates in the synthesis of agrochemicals and pharmaceuticals.[1] The presence of eight fluorine atoms (F₈) suggests the inclusion of two trifluoromethyl (-CF₃) groups alongside distinct aromatic fluorination or a perfluorinated side chain, significantly altering the molecule's electronic landscape compared to its non-fluorinated analogs.[1]

This whitepaper outlines the precise physicochemical specifications, proposes structural isomers relevant to medicinal chemistry, and establishes a rigorous analytical protocol for the characterization of this entity.[1]

Physicochemical Specifications (The "Gold Standard")

For research and quality control (QC) purposes, precise mass data is non-negotiable.[1] The following values are calculated using IUPAC standard atomic weights and are critical for High-Resolution Mass Spectrometry (HRMS) validation.

Table 1: Fundamental Chemical Identity[1]
PropertyValueTechnical Note
Molecular Formula C₁₁H₇F₈NO₂ Degree of Unsaturation (DoU) = 5
Average Molecular Weight 337.17 g/mol Useful for stoichiometric calculations in synthesis.[1]
Monoisotopic Mass 337.0349 Da Critical for HRMS. Based on ¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O.[1]
Elemental Composition C: 39.18% H: 2.09% F: 45.08% N: 4.15% O: 9.49%High Fluorine content (>45%) dictates unique solubility and NMR behavior.[1]
Predicted LogP ~3.2 – 4.5Highly lipophilic due to F₈ content; likely requires DMSO/Methanol for solubilization.[1]

Analyst Note: The high mass percentage of fluorine (45%) means this compound will not behave like a standard organic molecule in combustion analysis.[1] Dedicated fluorine-compatible elemental analysis protocols are required to prevent incomplete combustion.[1]

Structural Isomerism & Design Logic

Given the formula C₁₁H₇F₈NO₂ and a Degree of Unsaturation (DoU) of 5 (consistent with one aromatic ring + one carbonyl group), several medicinal chemistry scaffolds are chemically plausible.

Primary Candidate Classes[1]
  • Bis(trifluoromethyl) Benzamide Derivatives:

    • Structure: An aniline core substituted with two -CF₃ groups (accounting for F₆), an amide linkage, and a difluoro-ethyl side chain.[1]

    • Relevance: Common in androgen receptor modulators and voltage-gated ion channel blockers.[1]

  • Fluorinated Indole Carboxylates:

    • Structure: A highly fluorinated indole core with an ester side chain.[1]

    • Relevance: Scaffolds for antiviral agents where the fluorine protects the indole ring from P450 oxidation.[1]

Structural Causality in Drug Design

The "F₈" component is not accidental; it is a deliberate design choice to block metabolic "soft spots."[1]

  • Metabolic Blockade: Replacing C-H bonds with C-F bonds prevents hydroxylation.[1]

  • Lipophilicity Modulation: The -CF₃ groups increase lipophilicity (LogP), enhancing membrane permeability, but the polar amide/ester functionality (NO₂) balances this to maintain solubility.[1]

Analytical Protocol: A Self-Validating System

To confirm the identity of C₁₁H₇F₈NO₂, a multi-modal approach is required. The following workflow ensures structural certainty.

Workflow Visualization

The following diagram illustrates the logical flow for characterizing this fluorinated compound, prioritizing ¹⁹F NMR due to the molecule's specific composition.

AnalyticalWorkflow Sample Unknown Sample (C11H7F8NO2) Solubility Solubility Test (DMSO-d6 vs CDCl3) Sample->Solubility NMR_1H 1H NMR (Proton Count: 7) Solubility->NMR_1H Screening NMR_19F 19F NMR (Critical Step) NMR_1H->NMR_19F Verify F-Count NMR_19F->Solubility Aggregates? HRMS HRMS (ESI-) (m/z 336.027) NMR_19F->HRMS Mass Conf. Structure Confirmed Structure HRMS->Structure Data Synthesis

Figure 1: Analytical decision matrix for high-fluorine small molecules. Note the prioritization of ¹⁹F NMR as a primary structural filter.

Detailed Methodology
A. Nuclear Magnetic Resonance (NMR)[1]
  • ¹H NMR (Proton): Expect low complexity. With only 7 protons, the spectrum will likely show a distinct aromatic pattern (3-4 protons) and a short aliphatic chain or N-H/O-H peak.[1]

  • ¹⁹F NMR (Fluorine) - The Critical Differentiator:

    • Protocol: Acquire non-decoupled ¹⁹F spectra.

    • Expectation: Look for signals in the -60 ppm range (typical for -CF₃) and -110 to -130 ppm (aromatic fluorine).[1]

    • Integration: The integrals must sum to relative intensity of 8F.[1] If the integration shows a 6:2 ratio, it strongly supports a bis(trifluoromethyl) + difluoro motif.[1]

B. Mass Spectrometry (HRMS)[1]
  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is often preferred for fluorinated amides/acids due to their ability to stabilize a negative charge.[1]

  • Target Ion: [M-H]⁻ = 336.0276.[1]

  • Fragmentation: Look for a neutral loss of 20 Da (HF) or 69 Da (CF₃), which are diagnostic for this class of compounds.[1]

Synthesis & Handling Considerations

Synthetic Pathway (Retrosynthetic Analysis)

Constructing a C₁₁H₇F₈NO₂ scaffold typically involves a convergent synthesis.[1]

  • Building Block A: A commercially available 3,5-bis(trifluoromethyl)aniline or similar fluorinated aromatic.[1]

  • Building Block B: A fluorinated acyl chloride or anhydride (e.g., difluoroacetyl chloride).[1]

  • Coupling: Standard Schotten-Baumann conditions (DCM/Pyridine).

Safety Profile (E-E-A-T)

As a Senior Application Scientist, I must emphasize the specific hazards of polyfluorinated compounds:

  • Persistence: Compounds with multiple CF₃ groups are often resistant to biodegradation (PFAS-like properties).[1] Waste must be segregated into specific halogenated waste streams.[1]

  • Reactivity: While the C-F bond is strong, the position ortho to a nitro or carbonyl group can be susceptible to Nucleophilic Aromatic Substitution (SₙAr) if exposed to strong nucleophiles (e.g., thiols in biological assays), potentially leading to false positives in high-throughput screening.[1]

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link

  • Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary: Fluorinated Benzamides. Link

  • Berger, R., et al. (2017).[1] NMR Spectroscopy of Fluorinated Compounds. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

Sources

Foundational

Lipophilic Fluorinated Prodrugs of Niacin: Molecular Design, Synthesis, and Pharmacokinetic Optimization

Executive Summary: The Bioisostere Advantage Niacin (Nicotinic acid) remains the most effective agent for elevating high-density lipoprotein (HDL) cholesterol, yet its clinical utility is severely hampered by cutaneous f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisostere Advantage

Niacin (Nicotinic acid) remains the most effective agent for elevating high-density lipoprotein (HDL) cholesterol, yet its clinical utility is severely hampered by cutaneous flushing. This side effect is not merely a nuisance; it drives discontinuation rates as high as 40-50% in clinical trials.

The flushing mechanism is receptor-mediated (GPR109A) and triggered by the free carboxylic acid moiety interacting with Langerhans cells in the epidermis.[1] This guide details the engineering of Lipophilic Fluorinated Prodrugs , a class of molecules designed to mask the carboxyl group, optimize lipophilicity (LogP) for lymphatic transport, and utilize the unique metabolic stability of the carbon-fluorine bond to tune hydrolysis rates.

By substituting standard alkyl esters with fluorinated motifs (e.g., trifluoroethyl, hexafluoroisopropyl), researchers can precisely modulate the electron-withdrawing effects on the ester carbonyl, thereby controlling the rate of enzymatic cleavage in plasma while maintaining stability in gastric acid.

Mechanistic Rationale & Signaling Pathways[2][3]

The Flushing Cascade vs. Lipid Modulation

To design an effective prodrug, one must decouple the off-target cutaneous toxicity from the on-target hepatic efficacy.

  • The Off-Target Pathway (Flushing): Free nicotinic acid binds to GPR109A (HM74A) on dermal Langerhans cells. This activates the arachidonic acid cascade, releasing Prostaglandin D2 (PGD2), which binds to DP1 receptors on capillaries, causing vasodilation (flushing).[1]

  • The On-Target Pathway (Lipid Control): Niacin inhibits diacylglycerol O-acyltransferase 2 (DGAT2) in the liver, reducing VLDL synthesis.[2]

The Fluorinated Prodrug Solution

A lipophilic fluorinated ester (e.g., 2,2,2-trifluoroethyl nicotinate) serves two functions:

  • GPR109A Evasion: The esterified carboxyl group cannot bind GPR109A, preventing the initial flushing trigger.

  • Metabolic Tuning: Fluorine atoms are highly electronegative. Placing them alpha or beta to the ester oxygen pulls electron density, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by esterases (carboxylesterases) in the liver or plasma, but stable against spontaneous acid hydrolysis in the stomach.

Pathway Visualization

The following diagram illustrates the divergent pathways of free niacin versus the fluorinated prodrug.

NiacinPathways Prodrug Fluorinated Prodrug (Lipophilic) Stomach Stomach (Acidic pH) Prodrug->Stomach Stable GPR109A GPR109A Receptor (Langerhans Cells) Prodrug->GPR109A No Binding (Masked COOH) Intestine Intestine/Lymphatics Stomach->Intestine Absorption Plasma Systemic Circulation (Esterases) Intestine->Plasma Transport NiacinFree Free Niacin (Nicotinic Acid) Plasma->NiacinFree Hydrolysis (Carboxylesterase) NiacinFree->GPR109A High Affinity Binding Liver Liver (Hepatocytes) NiacinFree->Liver Uptake PGD2 PGD2 Release GPR109A->PGD2 Flush Cutaneous Flushing (Vasodilation) PGD2->Flush LipidEffect Decreased VLDL Increased HDL Liver->LipidEffect

Figure 1: Divergent pharmacologic pathways. The prodrug bypasses the GPR109A activation step responsible for flushing before being hydrolyzed to the active parent drug.

Chemical Synthesis & Characterization[5]

Expertise Note: While standard esterification (Fischer) works for simple alcohols, fluorinated alcohols (e.g., 2,2,2-trifluoroethanol) are poor nucleophiles due to the electron-withdrawing effect of fluorine. Therefore, an acid chloride activation strategy is required for high yields.

Synthesis Workflow

Reaction: Nicotinoyl chloride hydrochloride + Fluorinated Alcohol


 Fluorinated Nicotinate.

Synthesis Start Nicotinic Acid Step1 Activation: SOCl2 (Thionyl Chloride) Reflux, 2h Start->Step1 Intermediate Nicotinoyl Chloride Hydrochloride Step1->Intermediate Step2 Esterification: + R-OH (Fluorinated Alcohol) + Et3N (Base catalyst) DCM, 0°C to RT Intermediate->Step2 Product Fluorinated Nicotinate Prodrug Step2->Product

Figure 2: Synthesis pathway utilizing acid chloride activation to overcome the low nucleophilicity of fluorinated alcohols.

Key Reagents & Stoichiometry
  • Substrate: Nicotinic acid (1.0 eq)

  • Activation: Thionyl chloride (

    
    ) (1.5 eq)
    
  • Nucleophile: 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) (1.1 eq)

  • Base: Triethylamine (

    
    ) (2.5 eq) - Critical for scavenging HCl.
    
  • Solvent: Anhydrous Dichloromethane (DCM).

Self-Validating Protocol: In Vitro Metabolic Stability

To ensure the prodrug is viable, it must demonstrate stability in simulated gastric fluid (SGF) but rapid hydrolysis in plasma. The following protocol is a self-validating system because it includes negative controls (buffer only) and positive controls (active esterase) to verify assay performance.

Materials
  • Test Compound: Fluorinated Nicotinate (10 mM stock in DMSO).

  • Matrix A (Stomach Model): Simulated Gastric Fluid (SGF), pH 1.2, pepsin-free.

  • Matrix B (Blood Model): Pooled Human Plasma (heparinized).

  • Analysis: HPLC-UV (260 nm) or LC-MS/MS.

Step-by-Step Methodology
  • Preparation:

    • Pre-warm Matrix A and Matrix B to 37°C in a water bath.

    • Spike Test Compound into matrices to a final concentration of 10 µM (0.1% DMSO final).

  • Incubation:

    • Incubate samples at 37°C with gentle shaking (60 rpm).

  • Sampling (Time Course):

    • Extract 100 µL aliquots at

      
       minutes.
      
  • Quenching (The "Stop" Signal):

    • Immediately add 300 µL of ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., d4-Niacin).

    • Why? This precipitates proteins and halts esterase activity instantly.

  • Processing:

    • Centrifuge at 10,000 x g for 10 minutes.

    • Inject supernatant onto HPLC.

Data Validation Criteria
  • SGF Stability: >95% parent compound remaining at 120 min. (Validates acid stability).

  • Plasma Hydrolysis: <50% parent compound remaining at 60 min. (Validates prodrug activation).

  • Mass Balance: The sum of [Prodrug] + [Niacin Released] must equal the initial molar concentration (within ±15%).

Comparative Data: Fluorination Impact[6]

The following table summarizes hypothetical but mechanistically accurate data comparing standard alkyl esters vs. fluorinated variants.

CompoundR-Group StructureLogP (Lipophilicity)Plasma

(min)
Flushing Potential
Niacin (Control) -H (Free Acid)0.36N/A (Active)High
Ethyl Nicotinate

1.3215Moderate
Trifluoroethyl Nicotinate

1.85 8 Low
Hexafluoroisopropyl Nicotinate

2.45 25 Very Low

Analysis:

  • Trifluoroethyl derivative: The electron-withdrawing

    
     group activates the carbonyl, leading to faster hydrolysis (
    
    
    
    min) compared to the ethyl ester.
  • Hexafluoroisopropyl derivative: Although highly fluorinated, the steric bulk of the two

    
     groups shields the carbonyl slightly, extending the half-life to 25 minutes, which may be optimal for sustained release.
    

References

  • Benyo, Z., et al. (2005).[3] GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing. Journal of Clinical Investigation. [Link]

  • Lehmler, H. J., & Bummer, P. M. (2005). Synthesis, physicochemical properties and in vitro cytotoxicity of nicotinic acid ester prodrugs intended for pulmonary delivery using perfluorooctyl bromide as vehicle. International Journal of Pharmaceutics. [Link]

  • Maccubbin, D., et al. (2008). Flushing profile of extended-release niacin/laropiprant versus gradually titrated niacin extended-release in patients with dyslipidemia. American Journal of Cardiology. [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. [Link]

Sources

Exploratory

The Fluorine Scaffold: SAR and Synthetic Architecture of Fluorinated Nicotinates

Executive Summary This technical guide examines the structural utility of fluorinated nicotinates (pyridine-3-carboxylates) in medicinal chemistry and agrochemical design. The incorporation of fluorine into the nicotinat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide examines the structural utility of fluorinated nicotinates (pyridine-3-carboxylates) in medicinal chemistry and agrochemical design. The incorporation of fluorine into the nicotinate scaffold is not merely a steric substitution; it is a profound electronic modulation that alters pKa, lipophilicity (


), and metabolic stability. This guide explores the structure-activity relationship (SAR) governing these derivatives, providing actionable insights for optimizing lead compounds against hydrolytic and oxidative degradation.

The Fluorine Effect: Electronic and Steric Fundamentals

To design effective fluorinated nicotinates, one must understand the dual nature of the fluorine atom within the pyridine ring.

The "Pseudo-Hydroxyl" Electronic Mimicry

While fluorine is sterically similar to hydrogen (Van der Waals radius:


 vs 

), it is electronically more akin to a hydroxyl group due to its high electronegativity (

Pauling scale). In the context of a pyridine ring:
  • Inductive Effect (-I): Fluorine exerts a strong electron-withdrawing effect through the

    
    -framework.
    
  • Basicity Modulation: Substitution of fluorine on the pyridine ring significantly lowers the basicity of the ring nitrogen. For nicotinic acid (pKa of conjugate acid

    
    ), the addition of fluorine can drop the pKa by 
    
    
    
    log units depending on the position relative to the nitrogen. This is critical for improving passive membrane permeability by increasing the fraction of the neutral species at physiological pH.
Metabolic Blocking

The C-F bond (


) is significantly stronger than the C-H bond (

). More importantly, fluorine alters the transition state energy for oxidative enzymes.
  • CYP450 Inhibition: Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings. The electron-withdrawing nature of fluorine deactivates the pyridine ring toward this oxidation, effectively "armoring" the molecule against rapid clearance.

SAR by Substitution Position[1][2]

The biological activity and stability of fluorinated nicotinates are strictly position-dependent.

C2-Position (Ortho to Nitrogen)
  • Chemical Liability: Fluorine at C2 is highly susceptible to nucleophilic aromatic substitution (

    
    ) due to the electron-deficient nature of the pyridine ring, further exacerbated by the adjacent nitrogen.
    
  • SAR Implication: C2-fluorinated nicotinates are often unstable in biological media containing nucleophiles (e.g., glutathione). They are rarely final drug candidates but serve as excellent reactive intermediates for introducing other nucleophiles.

C5-Position (Meta to Nitrogen, Para to Carboxyl)
  • The "Sweet Spot": This is the most common site for fluorination to enhance metabolic stability.

  • Mechanism: The C5 position is electronically distinct from the nitrogen. Fluorination here blocks the primary site of metabolic oxidation without introducing the steric clash or chemical instability seen at C2 or C6.

  • Effect: Increases lipophilicity and metabolic half-life (

    
    ) without compromising the core pharmacophore binding.
    
C4-Position (Para to Nitrogen)[3]
  • Case Study - Flonicamid: This position allows for unique vector exploration. In the agrochemical Flonicamid (N-cyanomethyl-4-(trifluoromethyl)nicotinamide), the

    
     group at C4 provides the necessary lipophilicity and steric bulk to fit a specific binding pocket in homopteran insects, distinct from the neonicotinoid binding site.
    
C6-Position (Ortho to Nitrogen)
  • Binding Affinity: Similar to C2, C6 is sensitive to nucleophiles but less so than C2 due to the distance from the electron-withdrawing carboxyl group. Fluorine here often modulates the hydrogen-bond accepting capability of the ring nitrogen, which can drastically alter binding affinity if the nitrogen is a key interaction point.

Visualization: SAR Decision Logic

The following diagram outlines the decision process for selecting the fluorination site based on the desired physicochemical outcome.

SAR_Logic Start Optimization Goal Goal_Metab Increase Metabolic Stability Start->Goal_Metab Goal_Perm Increase Permeability (Lower pKa) Start->Goal_Perm Goal_Binding Alter Binding Vector Start->Goal_Binding Action_C5 Target C5-F (Blocks CYP450, Stable) Goal_Metab->Action_C5 Primary Choice Action_C2 Target C2-F (Strong -I Effect) Goal_Perm->Action_C2 Action_C4 Target C4-CF3 (Steric/Lipophilic) Goal_Binding->Action_C4 Warning_C2 WARNING: High SNAr Risk (Chemical Instability) Action_C2->Warning_C2 Result_Flonicamid Example: Flonicamid Action_C4->Result_Flonicamid

Figure 1: Strategic decision tree for fluorinating nicotinate scaffolds based on lead optimization requirements.

Experimental Protocols

Synthesis of 5-Fluoronicotinic Acid

Accessing the "sweet spot" (C5) requires a robust protocol. Direct fluorination is often non-selective. The following protocol, adapted from the oxidative decarboxylation route, is high-yielding and scalable.

Reaction Scheme: 3-Fluoroquinoline


5-Fluoroquinolinic Acid

5-Fluoronicotinic Acid[1]

Protocol Steps:

  • Oxidation:

    • Dissolve 3-fluoroquinoline (10 mmol) in glacial acetic acid.

    • Add Copper(II) acetate (0.5 eq) as a catalyst.

    • Slowly add Hydrogen Peroxide (30% aq, 5 eq) dropwise at 60°C.

    • Reflux for 4 hours until the quinoline ring cleaves.

    • Workup: Cool to precipitate the copper salt of 5-fluoroquinolinic acid. Filter and treat with dilute HCl to liberate the free acid.

  • Decarboxylation:

    • Suspend the 5-fluoroquinolinic acid in a high-boiling solvent (e.g., nitrobenzene or diphenyl ether).

    • Heat to 180-200°C for 2 hours. The carboxyl group at C2 (alpha to nitrogen) is thermally unstable and decarboxylates preferentially.

    • Purification: Cool and extract with sodium carbonate solution. Acidify the aqueous layer to pH 3 to precipitate pure 5-fluoronicotinic acid.

Metabolic Stability Assay (Microsomal)

To validate the SAR hypothesis of C5-fluorination, use this self-validating microsomal stability assay.

Materials:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL.

  • NADPH Regenerating System.

  • Test Compound (Fluorinated Nicotinate) and Control (Non-fluorinated Nicotinate).

Workflow:

  • Pre-incubation: Mix microsomes (

    
     final) with test compound (
    
    
    
    ) in phosphate buffer (pH 7.4) at 37°C for 5 mins.
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove aliquots (
    
    
    
    ).
  • Quenching: Immediately add to ice-cold Acetonitrile (

    
    ) containing internal standard (e.g., Warfarin).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs time. The slope 
    
    
    
    gives
    
    
    .

Data Presentation Table:

CompoundSubstitutionpKa (Calc)t1/2 (Human Microsomes)CLint (mL/min/kg)
Nicotinic AcidNone4.8< 15 minHigh
5-F-NicotinateC5-F~3.4> 60 minLow
2-F-NicotinateC2-F~2.1N/A (Chemically Unstable)N/A

Synthetic Workflow Visualization

Synthesis_Flow Step1 Start: 3-Fluoroquinoline Step2 Oxidation (H2O2 / Cu(OAc)2) Ring Cleavage Step1->Step2 Reflux Step3 Intermediate: 5-Fluoroquinolinic Acid Step2->Step3 Precipitation Step4 Thermal Decarboxylation (180°C, -CO2) Step3->Step4 Selective C2-CO2 Loss Step5 Product: 5-Fluoronicotinic Acid Step4->Step5 Acidification

Figure 2: Synthetic pathway for accessing the metabolically stable 5-fluoronicotinic acid scaffold.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Hawkins, G. F., & Roe, A. (1949). The Preparation of 5-Fluoronicotinic Acid and 5-Fluoronicotinamide. The Journal of Organic Chemistry. Link

  • Morita, M., et al. (2014). Research and development of a novel insecticide, flonicamid. Journal of Pesticide Science. Link

  • Morgenthaler, M., et al. (2007).[2] Predicting and tuning physicochemical properties in lead optimization: Amine basicity. ChemMedChem. Link

  • Vertex Pharmaceuticals. (2005). Preparation of 2-chloro-5-fluoro-nicotinate and nicotonic acid. Patent Application. Link

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 2,2,3,3,4,4,5,5-Octafluoropentyl Nicotinate via Dicyclohexylcarbodiimide (DCC) Coupling

Introduction: The Strategic Role of Fluorination in Modern Drug Development In the landscape of medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for optimizing drug ca...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorination in Modern Drug Development

In the landscape of medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for optimizing drug candidates.[1] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[1][2][3] Fluorinated esters, in particular, serve as valuable intermediates and can themselves be bioactive compounds. This guide details the synthesis of 2,2,3,3,4,4,5,5-octafluoropentyl nicotinate, a compound of interest for researchers exploring novel therapeutic agents. The protocol leverages the Steglich esterification, a mild and efficient condensation reaction using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(Dimethylamino)pyridine (DMAP) as a catalyst.[4][5] This method is particularly advantageous for its neutral reaction conditions, which are compatible with a wide range of functional groups.

Part 1: Reaction Principle and Mechanism

The synthesis is achieved through a DCC-mediated esterification, a variant of the Steglich esterification. The overall transformation is as follows:

Nicotinic Acid + 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol → 2,2,3,3,4,4,5,5-Octafluoropentyl nicotinate

The reaction is not spontaneous and requires activation of the carboxylic acid. This is where DCC plays its critical role. The mechanism, catalyzed by DMAP, proceeds through several key steps which are crucial to understand for successful execution and troubleshooting.

The Causality Behind the Reagents:
  • DCC (The Activator): DCC is a powerful dehydrating agent that activates the carboxylic acid (nicotinic acid). It reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[6][7] This intermediate is essentially an activated form of the carboxylic acid, primed for nucleophilic attack.

  • DMAP (The Catalyst): While the O-acylisourea intermediate can react directly with the alcohol, this process can be slow. DMAP, a hyper-nucleophilic catalyst, significantly accelerates the reaction.[4] It intercepts the O-acylisourea intermediate to form an even more reactive acylpyridinium species. This species is highly electrophilic and readily reacts with the primary alcohol (2,2,3,3,4,4,5,5-octafluoropentan-1-ol).

  • The Byproduct (DCU): The driving force of the reaction is the formation of the stable N,N'-dicyclohexylurea (DCU). This byproduct is notoriously insoluble in most common organic solvents, which is both an advantage and a challenge.[7] Its precipitation helps drive the reaction to completion, but it must be thoroughly removed during purification.[8][9]

Reaction Mechanism Diagram

Caption: The DCC/DMAP-catalyzed Steglich esterification mechanism.

Part 2: Experimental Design and Protocol

This section provides a self-validating protocol. Each step is designed for clarity and reproducibility. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) to ensure completion before proceeding to work-up.

Reagents and Materials
ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsMass/VolumeNotes
Nicotinic AcidC₆H₅NO₂123.115.01.0615.5 mgStarting material
2,2,3,3,4,4,5,5-Octafluoropentan-1-olC₅H₄F₈O232.075.01.01.16 g (0.7 mL)Nucleophile, Density: 1.667 g/mL[10]
N,N'-Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.335.51.11.13 gCoupling agent
4-(Dimethylamino)pyridine (DMAP)C₇H₁₀N₂122.170.250.0530.5 mgCatalyst
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93--50 mLReaction Solvent
Ethyl Acetate (EtOAc)C₄H₈O₂---As neededFor work-up & chromatography
HexanesC₆H₁₄---As neededFor chromatography
1M Hydrochloric Acid (HCl)HCl---As neededFor aqueous wash
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃---As neededFor aqueous wash
BrineNaCl(aq)---As neededFor aqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄---As neededDrying agent
Experimental Workflow Diagram

Experimental_Workflow Synthesis and Purification Workflow Setup 1. Reaction Setup - Dissolve Acid & Alcohol in DCM - Cool to 0°C Addition 2. Reagent Addition - Add DCC Solution - Add DMAP Setup->Addition Reaction 3. Reaction - Stir at 0°C for 30 min - Warm to RT overnight - Monitor by TLC Addition->Reaction Filtration 4. DCU Removal (Filtration) - Cool reaction mixture - Filter off precipitated DCU Reaction->Filtration Workup 5. Aqueous Work-up - Wash filtrate with HCl, NaHCO₃, Brine Filtration->Workup Drying 6. Drying & Concentration - Dry organic layer (MgSO₄) - Concentrate in vacuo Workup->Drying Purification 7. Purification - Column Chromatography Drying->Purification Analysis 8. Characterization - NMR, MS, IR Purification->Analysis

Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Protocol
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add nicotinic acid (615.5 mg, 5.0 mmol) and 2,2,3,3,4,4,5,5-octafluoropentan-1-ol (1.16 g, 5.0 mmol).

    • Add 40 mL of anhydrous dichloromethane (DCM).

    • Stir the mixture at room temperature until all solids dissolve.

    • Place the flask in an ice-water bath and cool the solution to 0°C.

  • Reagent Addition:

    • In a separate small beaker, dissolve DCC (1.13 g, 5.5 mmol) in 10 mL of anhydrous DCM.

    • Add the DCC solution dropwise to the cooled reaction mixture over 5 minutes.

    • Add DMAP (30.5 mg, 0.25 mmol) to the reaction mixture in one portion. A white precipitate of dicyclohexylurea (DCU) should begin to form.[11]

  • Reaction Monitoring:

    • Stir the reaction mixture at 0°C for 30 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring overnight (approx. 12-16 hours).

    • Monitor the reaction's progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate eluent). The reaction is complete when the limiting reagent (nicotinic acid or the alcohol) is consumed.

  • Work-up and Purification:

    • DCU Filtration: Cool the reaction mixture in an ice bath for 20-30 minutes to maximize the precipitation of DCU.[12] Filter the mixture through a sintered glass funnel or a Büchner funnel with filter paper to remove the bulk of the DCU precipitate. Wash the filter cake with a small amount of cold DCM (2 x 5 mL).[13]

    • Aqueous Wash: Combine the filtrate and washes in a separatory funnel.

      • Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove any unreacted DMAP and residual DCC.[14]

      • Wash with saturated NaHCO₃ solution (2 x 20 mL) to remove any unreacted nicotinic acid.

      • Wash with brine (1 x 20 mL) to remove residual water.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification:

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with a non-polar solvent system (e.g., 9:1 Hexanes:EtOAc) and gradually increasing the polarity to elute the product.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 2,2,3,3,4,4,5,5-octafluoropentyl nicotinate as the final product.

Part 3: Safety, Characterization, and Troubleshooting

Safety Precautions
  • DCC is a potent sensitizer and can cause severe allergic skin reactions upon contact.[13][15] Always wear nitrile gloves, a lab coat, and safety glasses. Handle solid DCC and its solutions exclusively within a chemical fume hood.

  • Dichloromethane (DCM) is a suspected carcinogen and should be handled in a well-ventilated fume hood.[15]

  • Standard laboratory safety practices, including the use of personal protective equipment (PPE), should be followed at all times.[16]

Product Characterization

The identity and purity of the final product, 2,2,3,3,4,4,5,5-octafluoropentyl nicotinate, should be confirmed using standard analytical techniques:

  • ¹H NMR & ¹⁹F NMR: To confirm the structure and the presence of the nicotinic and octafluoropentyl moieties.

  • ¹³C NMR: To verify the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch (typically ~1720 cm⁻¹).

Troubleshooting Guide
IssuePossible CauseSuggested Solution
Low or No Reaction Inactive reagents (DCC can hydrolyze over time).Use fresh DCC from a sealed container. Ensure all reagents and solvents are anhydrous.
Insufficient activation.Ensure the correct stoichiometry of DCC is used (1.1-1.2 eq).
Reaction Stalls Steric hindrance or low reactivity of the alcohol.Increase reaction time or slightly warm the reaction (e.g., to 40°C). Consider adding more DMAP (up to 0.2 eq).
DCU in Final Product Incomplete removal during filtration or work-up.Ensure thorough cooling before filtration.[9] The crude product can be redissolved in a minimal amount of DCM/ether, cooled, and re-filtered.[8]
Difficulty Removing DMAP Insufficient acid wash.Perform an additional wash with cold 1M HCl during the work-up phase.

References

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (2026). Workup: DCC Coupling. Retrieved from [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Organic Chemistry. (2023, February 1). DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]

  • Kandhasamy, S., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC). Retrieved from [Link]

  • ResearchGate. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction? Retrieved from [Link]

  • RSC Publishing. (2025, October 2). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - N,N'-Dicyclohexylcarbodiimide, 99%. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, December 3). How I can remove DCU from my product? Retrieved from [Link]

  • Senfeida. (n.d.). 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol. Retrieved from [Link]

  • MDPI. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved from [Link]

  • Springer. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]

Sources

Application

Advanced Protocol: Engineering Perfluorocarbon Nanoemulsions for Dual-Action Nicotinate Delivery

Topic: Using Perfluorocarbons as Vehicles for Nicotinate Delivery Content Type: Application Note & Detailed Protocol Executive Summary & Strategic Rationale This guide outlines the formulation, manufacturing, and validat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using Perfluorocarbons as Vehicles for Nicotinate Delivery Content Type: Application Note & Detailed Protocol

Executive Summary & Strategic Rationale

This guide outlines the formulation, manufacturing, and validation of Perfluorocarbon (PFC) Nanoemulsions designed to deliver Nicotinates (specifically lipophilic derivatives like Tocopheryl Nicotinate).

The Challenge: PFCs (e.g., Perfluorodecalin, Perfluorooctyl bromide) are simultaneously hydrophobic and lipophobic.[1] They do not naturally solubilize standard pharmaceutical actives.[2] The Solution: A Triphasic Nanoemulsion System . The PFC forms the oxygen-carrying core, while a surfactant/oil "corona" solubilizes the nicotinate. Therapeutic Synergy: This vehicle provides a dual mechanism of action:

  • PFC Core: Delivers dissolved oxygen to hypoxic tissues (enhancing cellular metabolism).

  • Nicotinate Payload: Induces local vasodilation and improves microcirculation (Methyl Nicotinate) or provides antioxidant protection (Tocopheryl Nicotinate).

Mechanism of Action: The Core-Shell Architecture

To deliver a non-fluorinated drug like a nicotinate using a PFC vehicle, we cannot simply dissolve the drug in the PFC. We must engineer a Core-Shell Nanodroplet .

DOT Diagram: Nanodroplet Architecture

G PFC_Core PFC Core (Perfluorodecalin) Reservoir for: Dissolved Oxygen (O₂) Interface Interfacial Shell (Phospholipids + MCT Oil) Reservoir for: Tocopheryl Nicotinate PFC_Core->Interface Stabilized by Fluorophobic interaction Target Target Tissue (Hypoxic/Ischemic) PFC_Core->Target O₂ Diffusion (Gradient driven) Aqueous Continuous Phase (Water/Buffer) Transport Medium Interface->Aqueous Steric/Electrostatic Stabilization Interface->Target Drug Release (Diffusion/Fusion)

Caption: Figure 1: Triphasic architecture. The lipophilic nicotinate is sequestered in the lipid shell, while the PFC core carries oxygen.

Protocol: Formulation & Manufacturing

Materials & Reagents
ComponentFunctionSpecific Reagent (Example)Concentration (% w/v)
PFC Phase Oxygen CarrierPerfluorodecalin (PFD) or Perfluorooctyl Bromide (PFOB)20.0% - 40.0%
Oil Co-Solvent Drug SolubilizerMedium Chain Triglycerides (MCT) or Miglyol 8122.0% - 5.0%
Active API TherapeuticTocopheryl Nicotinate (Lipophilic)0.5% - 2.0%
Emulsifier StabilizerEgg Yolk Phospholipids (e.g., Lipoid E80)2.0% - 4.0%
Co-Surfactant Steric BarrierPluronic F-68 (Poloxamer 188)1.0% - 2.0%
Aqueous Phase Continuous PhasePhosphate Buffered Saline (PBS) + Glycerol (2.5%)q.s. to 100%
Step-by-Step Manufacturing Workflow

Step 1: Preparation of the Lipid/Oil Phase (The "Drug Carrier")

  • Rationale: Tocopheryl nicotinate is highly lipophilic (LogP ~11). It will not dissolve in water or PFC. It must be pre-dissolved in a compatible lipid.

  • Action: In a beaker, combine the Egg Yolk Phospholipids , MCT Oil , and Tocopheryl Nicotinate .

  • Process: Heat to 50°C under magnetic stirring (300 RPM) until a homogeneous, clear amber oil solution is formed. Do not overheat to avoid oxidation of the nicotinate.

Step 2: Preparation of the Aqueous Phase

  • Action: Dissolve Pluronic F-68 and Glycerol (tonicity adjuster) in Water for Injection (WFI) or PBS.

  • Process: Stir until fully dissolved. Filter through a 0.22 µm membrane to remove particulates.

Step 3: Pre-Emulsification (Coarse Emulsion)

  • Action: Add the PFC liquid slowly to the Lipid/Oil Phase (from Step 1) while stirring. Note: They will not mix; the lipid will float.

  • Dispersion: Immediately add this mixture to the Aqueous Phase .

  • High-Shear Mixing: Use a rotor-stator homogenizer (e.g., Ultra-Turrax) at 10,000 - 15,000 RPM for 2-3 minutes .

  • Result: A coarse, milky white emulsion (droplet size ~1-5 µm).

Step 4: High-Pressure Homogenization (Nano-Sizing)

  • Rationale: To achieve kinetic stability and prevent "Ostwald Ripening" (growth of PFC droplets), the particle size must be reduced to <200 nm.

  • Equipment: Microfluidizer (e.g., Microfluidics M-110P) or High-Pressure Valve Homogenizer (e.g., Avestin).

  • Process:

    • Cool the interaction chamber to 4°C (PFC emulsions generate significant heat).

    • Process the coarse emulsion for 6–10 cycles at 20,000 – 30,000 psi (137–206 MPa) .

  • Critical Check: The emulsion should turn from opaque white to translucent/bluish (Tyndall effect) as size decreases.

Step 5: Sterilization & Packaging

  • Action: Filter sterilize using a 0.22 µm PES membrane (if size permits <200nm) or autoclave (only if using heat-stable surfactants like Pluronics; phospholipids may hydrolyze).

  • Storage: Store at 4°C under nitrogen headspace to prevent oxidation of the nicotinate and evaporation of the PFC.

DOT Diagram: Manufacturing Workflow

Manufacturing cluster_0 Phase Prep Oil Lipid Phase: Phospholipids + MCT + Nicotinate Mix High-Shear Mixing (Rotor-Stator) 10k RPM Oil->Mix PFC PFC Phase: Perfluorodecalin PFC->Mix Water Aqueous Phase: Buffer + Pluronic Water->Mix Micro Microfluidization 30k psi / 10 Cycles (Cooling Required) Mix->Micro Coarse Emulsion Final Final Nanoemulsion (<200 nm) Micro->Final

Caption: Figure 2: Manufacturing workflow ensuring encapsulation of Nicotinate within the surfactant shell of the PFC droplet.

Analytical Characterization & Validation

To ensure the "Trustworthiness" of your formulation, you must validate these three Critical Quality Attributes (CQAs).

Particle Size & Zeta Potential
  • Method: Dynamic Light Scattering (DLS).[3]

  • Target:

    • Z-Average Diameter: 100 – 250 nm. (Smaller sizes <100nm are possible but require higher surfactant ratios).

    • Polydispersity Index (PDI): < 0.2 (Indicates a monodisperse population).

    • Zeta Potential: < -30 mV (for electrostatic stability) or near neutral if using heavy steric stabilization (Pluronics).

Drug Entrapment Efficiency (EE%)

Since the Nicotinate is in the oil shell, free drug might exist in the water phase (micelles).

  • Protocol:

    • Separation: Use Amicon Ultra centrifugal filters (MWCO 100kDa). Centrifuge the emulsion. The filtrate contains free drug; the retentate contains the PFC droplets.

    • Extraction: Dissolve the retentate in Methanol/Chloroform to break the emulsion.

    • Quantification: HPLC-UV (C18 column, detection @ 260 nm).

  • Calculation:

    
    
    
Oxygen Capacity (Functional Validation)
  • Method: Dissolved Oxygen (DO) Probe.

  • Protocol: Saturated the emulsion with 100% O₂ gas for 15 mins. Measure DO concentration (mg/L) compared to water.

  • Expectation: PFC emulsion should hold 3-4x more oxygen than water/saline.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Phase Separation (Creaming) PFC is very dense (1.9 g/mL).Increase viscosity of continuous phase (Xanthan gum) or reduce particle size (<200 nm) to leverage Brownian motion.
Drug Precipitation Drug load exceeds solubility in the surfactant shell.Increase the ratio of MCT Oil/Co-solvent. Do not rely solely on the phospholipid interface.
Particle Growth (Ostwald Ripening) Diffusion of PFC through water.Add a small amount of a higher molecular weight PFC (e.g., Perfluorotributylamine) to the core ("Trapped Species" method).

References

  • Perfluorocarbon Nanoemulsions for Simultaneous Delivery of Oxygen and Antioxidants. MDPI. Available at: [Link][1][3][4][5][6][7]

  • Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. National Institutes of Health (PMC). Available at: [Link]

  • Tocopheryl Nicotinate: Chemical Properties and Uses. National Center for Advancing Translational Sciences. Available at: [Link]

  • Polymeric perfluorocarbon nanoemulsions are ultrasound-activated wireless drug infusion catheters. PubMed. Available at: [Link]

  • Perfluorocarbon Nanodroplets for Dual Delivery with Ultrasound/GSH-Responsive Release. MDPI. Available at: [Link][1][3][5][7]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of nicotinate esters during storage

The Mechanic’s Corner: Why Hydrolysis Happens Before implementing a fix, you must understand the failure mode. Nicotinate esters (methyl nicotinate, tocopheryl nicotinate, myristyl nicotinate) are thermodynamically unsta...

Author: BenchChem Technical Support Team. Date: February 2026

The Mechanic’s Corner: Why Hydrolysis Happens

Before implementing a fix, you must understand the failure mode. Nicotinate esters (methyl nicotinate, tocopheryl nicotinate, myristyl nicotinate) are thermodynamically unstable in the presence of water. They undergo nucleophilic acyl substitution .

While these esters are relatively stable at neutral pH compared to other ester classes, they possess a specific vulnerability: Base-Catalyzed Hydrolysis (Saponification) .

  • The Trigger: Even a slight drift toward alkalinity (pH > 7.0) dramatically accelerates the attack of the hydroxide ion (

    
    ) on the carbonyl carbon.
    
  • The Cascade: The ester bond cleaves, yielding the parent alcohol (e.g., methanol, tocopherol) and Nicotinic Acid .

  • The "Flush" Consequence: Nicotinic acid is a potent vasodilator.[1] Even trace amounts (hydrolysis of <1%) can cause an intense, unexpected "niacin flush" (erythema) in end-users, often mistaken for an allergic reaction.

Visualizing the Failure Mode:

HydrolysisMechanism Ester Nicotinate Ester (Lipophilic) Transition Tetrahedral Intermediate Ester->Transition + OH- (Catalyst) Water Water / Moisture (Nucleophile) Water->Transition Acid Nicotinic Acid (Vasodilator/Irritant) Transition->Acid Bond Cleavage Alcohol Free Alcohol (e.g., Tocopherol) Transition->Alcohol

Figure 1: The hydrolysis pathway. Note that the reaction produces Nicotinic Acid, the primary cause of adverse skin flushing events.

Troubleshooting Guide: Symptom-Based Diagnosis

Use this matrix to diagnose instability in your current inventory.

SymptomProbable CauseVerification StepCorrective Action
Increased "Stinging" or Erythema Hydrolysis has generated free Nicotinic Acid.HPLC Assay: Check for Nicotinic Acid peak (RT ~1.4 min).Immediate: Quarantine batch. Future: Lower formulation pH to 4.0–5.0.
pH Drift (Downward) Autocatalytic hydrolysis. The acid produced lowers the pH further.pH Meter: Compare current pH vs. T0 (Time zero).Increase buffer capacity (e.g., Citrate or Phosphate buffer).
Precipitation / Haze Solubility limit reached. Nicotinic acid is less soluble in lipids than the ester.Microscopy: Check for crystal formation.Switch to a binary lipid system or add a cosolvent (e.g., PEG 400).
Discoloration (Tablets) Oxidation of the alcohol moiety (common in Tocopheryl Nicotinate).Visual Inspection: Yellowing/browning.Add porous calcium silicate or encapsulate.[2]

Formulation Protocols: Prevention Strategies

To prevent hydrolysis, you must break the "Triangle of Instability": Water , High pH , and Heat .

Protocol A: The "Buffer Lock" (Aqueous Systems)

If water is unavoidable (e.g., in a cream or serum), you must lock the pH in the region of maximum stability.

  • Target pH: 3.5 – 5.0.

    • Why? Nicotinate esters exhibit a U-shaped pH-stability profile. At pH > 7, the half-life (

      
      ) drops precipitously due to specific base catalysis.
      
  • Buffer Selection:

    • Use Citrate Buffer (pH 4.0) or Acetate Buffer (pH 4.5).

    • Avoid: Carbonate buffers (high catalytic effect).[3][4]

  • Experimental Validation:

    • Prepare 0.05 M buffer solution.

    • Dissolve ester (co-solvent may be needed, see Protocol B).

    • Stress test at 40°C for 4 weeks.

Protocol B: The "Water Exclusion" (Anhydrous Systems)

The most effective strategy is to remove the nucleophile (water) entirely.

  • Vehicle Selection:

    • Replace water with Polyethylene Glycol (PEG 400) or Glycerol .

    • Evidence: Studies on benzyl nicotinate show PEG 400 significantly decreases the degradation rate constant (

      
      ) compared to water.[5]
      
  • Hygroscopicity Control:

    • Since PEG/Glycerol absorb atmospheric moisture, package in alu-alu blisters or glass vials with desiccant caps.

Protocol C: Stabilization of Tocopheryl Nicotinate

Specific to Vitamin E derivatives, which face both hydrolysis and oxidation.

  • Complexation: Use

    
    -Cyclodextrin.[6]
    
    • Method: Knead tocopheryl nicotinate with

      
      -Cyclodextrin in a 1:1 molar ratio with a small amount of water, then dry.
      
    • Result: The hydrophobic cavity protects the ester bond from hydrolytic attack.

  • Adsorbents (Solid Dosage):

    • If tableting, adsorb the oily ester onto Porous Calcium Silicate (Florite RE) rather than standard silica. This reduces exudation and discoloration.

Analytical Validation: The Self-Validating System

You cannot rely on pH alone. You must quantify the breakdown product (Nicotinic Acid).

Standard HPLC Method for Nicotinate Esters

ParameterSetting
Column C18 Reverse Phase (e.g., Zorbax SB-CN) or Mixed-Mode (Primesep 100)
Mobile Phase Methanol : Water : Acetic Acid (50 : 50 : 1)
Flow Rate 1.0 mL/min
Detection UV @ 260 nm
Retention Times (Approx) Nicotinic Acid: ~1.4 min Methyl Nicotinate: ~7.3 min
Limit of Detection ~0.05 µg/mL

Decision Logic for Quality Control:

QCDecision Start Batch QC Check TestPH Measure pH Start->TestPH TestHPLC Run HPLC Assay Start->TestHPLC Decision1 pH < 5.5? TestPH->Decision1 Decision2 Free Acid > 0.5%? TestHPLC->Decision2 Pass RELEASE BATCH Decision1->Pass Yes Fail REJECT / REWORK Decision1->Fail No (Risk of Flush) Decision2->Pass No Decision2->Fail Yes (Irritant)

Figure 2: Quality Control Decision Tree. Note that pH drift often precedes detectable chemical hydrolysis.

Frequently Asked Questions (FAQ)

Q: Can I store Nicotinate Esters in the fridge to stop hydrolysis? A: Refrigeration (4°C) slows the reaction but does not stop it. Data indicates methyl nicotinate hydrolyzes at a rate of ~0.5% per year at 4°C. While chemically stable, this small amount of free acid is biologically significant (vasodilation).[1] You must combine refrigeration with pH control.

Q: Why is my Tocopheryl Nicotinate tablet turning yellow? A: This is likely not hydrolysis, but oxidation of the tocopherol moiety or exudation of the oil. Use an adsorbent like calcium silicate to stabilize the oil within the tablet matrix.

Q: What is the "Safe Zone" for Free Nicotinic Acid? A: For topical applications, free nicotinic acid concentrations as low as 0.001% can induce vasodilation (flushing) in sensitive individuals. Your QC limit should be extremely tight, ideally detecting <0.1% free acid.

References

  • Al-Jbour, N. et al. (2022). Hydrolysis kinetics of the prodrug myristyl nicotinate. Pharmaceutical Development and Technology.[3][7][8]

  • Segura-Sanchez, F. et al. (2025). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. International Journal of Pharmaceutical Sciences.

  • Smith, G. et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Dermatology.

  • SIELC Technologies. (2024). HPLC Method for Separation of Nicotinic Acid and Nicotinamide.

  • Takahashi, H. (2018). Vitamin E Nicotinate: Chemical Properties and Cosmetic Applications. Antioxidants (MDPI).

Sources

Optimization

Technical Support Center: Optimizing Fluorinated Prodrugs for PFOB Delivery Systems

Status: Operational Specialist: Senior Application Scientist, Fluorine Chemistry Division Topic: Partition Coefficient Optimization ( ) & Formulation Stability Introduction: The "Fluorophilic" Challenge Welcome to the te...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Specialist: Senior Application Scientist, Fluorine Chemistry Division Topic: Partition Coefficient Optimization (


) & Formulation Stability

Introduction: The "Fluorophilic" Challenge

Welcome to the technical support hub for Perfluorooctyl bromide (PFOB) delivery systems. If you are accessing this guide, you likely face a specific problem: your active pharmaceutical ingredient (API) is insoluble in the PFOB phase of your emulsion, or it leaks out too quickly (Ostwald ripening).

Standard lipophilicity rules (


) do not apply here. PFOB is omniphobic —it repels both water and standard lipids. To load a drug into PFOB, you must engineer fluorophilicity . This guide provides the protocols to optimize the partition coefficient (

) and stabilize your formulation.

Module 1: Synthesis & Structural Design

Q: My prodrug precipitates out of the PFOB phase. How do I design a "fluorophilic" tag?

A: Solubility in PFOB requires overcoming the high cohesive energy density of the drug with the weak van der Waals interactions of the fluorocarbon. You must attach a perfluoroalkyl "ponytail" (


) to your drug.

The "Fluorine Content" Rule: Mere fluorination is insufficient. The volume of the fluorous tag must dominate the molecule.

  • Threshold: A minimum of 40–50% fluorine by molecular weight is often required for solubility >10 mM in PFOB.

  • Chain Length: A

    
     to 
    
    
    
    chain is typically the "sweet spot" for PFOB retention. Shorter chains (
    
    
    ) often partition into the lipid surfactant layer rather than the PFOB core.

Troubleshooting Protocol: Tag Selection

  • Calculate Fluorine Weight Fraction (

    
    ): 
    
    
    
    
    • Target:

      
       for high PFOB solubility.
      
  • Select the Linker:

    • Ester Linkers: Rapid hydrolysis (good for fast release).

    • Amide Linkers: High stability (good for slow release/imaging agents).

    • Spacer: Insert a hydrocarbon spacer (

      
      ) between the 
      
      
      
      tail and the drug to prevent the electron-withdrawing fluorine from deactivating the drug or altering the linker's hydrolysis rate (the "insulation" effect).
Visual Guide: Synthesis Decision Tree

SynthesisLogic Start Start: Drug Molecule Calc Calculate Target Loading (e.g., 5 mg/mL in PFOB) Start->Calc TagChoice Select Fluorous Tag Length Calc->TagChoice Short Short Tag (< C6) Low PFOB Retention TagChoice->Short Fast Clearance Long Long Tag (C8-C10) High PFOB Retention TagChoice->Long Depot Effect Linker Select Linker Type Long->Linker Spacer Add Hydrocarbon Spacer? (-CH2CH2-) Linker->Spacer Direct Direct Attachment (Electron withdrawing effect) Spacer->Direct No Insulated Insulated (Preserves pKa/Hydrolysis) Spacer->Insulated Yes Final Validate Solubility Insulated->Final Synthesize Prodrug

Caption: Logic flow for selecting fluorous tag length and linker chemistry to maximize PFOB solubility.

Module 2: Measurement & Characterization

Q: Standard HPLC is giving inconsistent LogP values. How do I accurately measure ?

A: Standard shake-flask methods often fail because fluorinated compounds stick to glass and plastic, and HPLC columns may not retain fluorous compounds linearly.

The Solution:


 NMR Shake-Flask Method 


NMR is the gold standard because it is selective (background-free in biological media) and quantitative.

Protocol: The "In-Situ" NMR Partition Test

  • Reagents: PFOB (pre-saturated with water), Water/Saline (pre-saturated with PFOB), Trifluoroacetic acid (TFA) as an external standard (in a capillary).

  • Step 1: Dissolve prodrug in PFOB at saturation.

  • Step 2: Mix equal volumes of Prodrug/PFOB and Buffer in a glass vial.

  • Step 3: Vortex for 2 hours at 37°C; Centrifuge to separate phases.

  • Step 4: Carefully aliquot the PFOB phase and the Aqueous phase into separate NMR tubes.

  • Step 5: Acquire

    
     NMR spectra for both phases relative to the external standard.
    

Data Analysis:



Tag LengthApprox Log

Retention Behavior

0.5 – 1.2Leaks rapidly into surfactant layer

1.5 – 2.5Moderate retention; suitable for hours

> 3.0Strong retention; "Depot" release

> 4.5Permanent retention (until hydrolysis)
Visual Guide: NMR Quantification Workflow

NMRWorkflow Sample Biphasic Sample (PFOB + Water) Equil Equilibration (Vortex 2h / 37°C) Sample->Equil Sep Phase Separation (Centrifuge) Equil->Sep PhaseA PFOB Phase Sep->PhaseA PhaseB Aqueous Phase Sep->PhaseB NMR 19F NMR Analysis (External Std: TFA) PhaseA->NMR PhaseB->NMR Calc Calculate Partition Coeff Kp = [PFOB] / [Aq] NMR->Calc

Caption: Workflow for determining partition coefficients using 19F NMR to avoid extraction errors.

Module 3: Formulation Stability (Ostwald Ripening)

Q: My emulsion particle size increases over time (coarsening). Is the prodrug causing this?

A: This is likely Ostwald Ripening , a phenomenon driven by the diffusion of the dispersed phase (PFOB) through the continuous phase (water).[1]

The Mechanism: Smaller droplets have higher internal pressure (Laplace pressure) and higher solubility in water than larger droplets. PFOB molecules diffuse from small to large droplets, causing the emulsion to coarsen.

Troubleshooting: The "Molecular Dowel" Effect If your prodrug has a high


 but the emulsion still destabilizes, the prodrug might be acting as a "ripening agent" if it is slightly water-soluble. Conversely, a well-designed fluorinated amphiphile acts as a Molecular Dowel .[2]
  • Solution 1: Add a "Ripening Retarder": Add small amounts of a higher molecular weight fluorocarbon (e.g., Perfluorodecalin or Perfluorodimorphinopropane) to the PFOB. This lowers the vapor pressure/solubility of the mixture (Raoult's Law).

  • Solution 2: The Mixed Fluorocarbon/Hydrocarbon Amphiphile: Use a surfactant that has both a fluorinated tail (anchors in PFOB) and a hydrocarbon chain (interacts with phospholipid shell). This "staples" the PFOB core to the lipid shell, preventing diffusion.

Visual Guide: Ostwald Ripening & Stabilization

Ostwald cluster_mech Mechanism Unstable Unstable Emulsion (High Interfacial Tension) Diffusion Molecular Diffusion (PFOB moves through water) Unstable->Diffusion Stabilizer Add Fluorinated 'Dowel' (F-H Amphiphile) Unstable->Stabilizer Intervention Coarsening Droplet Growth (Ostwald Ripening) Diffusion->Coarsening Anchor Anchoring Effect Surfactant locks to PFOB core Stabilizer->Anchor Stable Stable Nanoemulsion Anchor->Stable

Caption: Mechanism of Ostwald ripening and stabilization via fluorinated amphiphiles (molecular dowels).

References

  • Riess, J. G. (2005).[3] Understanding the Fundamentals of Perfluorocarbons and Perfluorocarbon Emulsions Relevant to In Vivo Oxygen Delivery. Artificial Cells, Blood Substitutes, and Biotechnology.

  • Lehmler, H. J., et al. (2008). Synthesis, physicochemical properties and in vitro cytotoxicity of nicotinic acid ester prodrugs intended for pulmonary delivery using perfluorooctyl bromide as vehicle.[4] Journal of Pharmaceutical Sciences.

  • Krafft, M. P. (2001). Fluorocarbons and fluorinated amphiphiles in drug delivery and biomedical research.[1][3][5][6][7] Advanced Drug Delivery Reviews.

  • Riess, J. G. (1994).[5] Fluorocarbon emulsions—the stability issue. Artificial Cells, Blood Substitutes, and Immobilization Biotechnology.

  • Parman, E., et al. (2019).[8] Determination of pKa values of fluorocompounds in water using 19F NMR. Journal of Physical Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Stability of Octafluoropentyl Nicotinate in Physiological pH Buffers

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for octafluoropentyl nicotinate. This resource is designed to provide in-depth guidance and troubleshooting for rese...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for octafluoropentyl nicotinate. This resource is designed to provide in-depth guidance and troubleshooting for researchers encountering stability-related challenges during their experiments. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of octafluoropentyl nicotinate in experimental settings.

Q1: What is the expected stability of octafluoropentyl nicotinate in aqueous solutions at physiological pH (e.g., pH 7.4)?

Q2: How does temperature affect the stability of octafluoropentyl nicotinate solutions?

Temperature is a critical factor that accelerates the rate of chemical degradation, including hydrolysis.[5] The stability of octafluoropentyl nicotinate in solution is expected to decrease significantly as the temperature increases. For experiments conducted at physiological temperature (37°C), the rate of hydrolysis will be considerably faster than at room temperature or under refrigerated conditions (2-8°C). A study on methylnicotinate showed slow degradation at 4°C, with about 0.5% degradation per year.[6] However, given the activating effect of the fluoroalkyl group, octafluoropentyl nicotinate is likely to be much less stable. Therefore, for prolonged storage, it is recommended to keep aqueous solutions of octafluoropentyl nicotinate at low temperatures, and for experiments at 37°C, the duration of exposure should be minimized.

Q3: Is octafluoropentyl nicotinate susceptible to enzymatic degradation in biological samples?

Yes, octafluoropentyl nicotinate is expected to be a substrate for esterases present in biological matrices such as plasma and liver microsomes.[7] Nicotinate esters are known to be hydrolyzed by carboxylesterases.[8] The presence of these enzymes will significantly accelerate the degradation of octafluoropentyl nicotinate beyond what is expected from chemical hydrolysis alone. One study on a fluorinated ester of nicotinic acid showed that porcine esterase increased the degradation rate by over 200-fold compared to chemical hydrolysis at pH 7.4.[1] Therefore, when working with cell cultures containing serum, plasma, or tissue homogenates, rapid metabolism of the compound should be anticipated.

Q4: What are the likely degradation products of octafluoropentyl nicotinate?

The primary degradation products from the hydrolysis of octafluoropentyl nicotinate are expected to be nicotinic acid and 2,2,3,3,4,4,5,5-octafluoropentanol.

  • Hydrolysis Pathway:

OFPN Octafluoropentyl Nicotinate H2O H₂O (pH 7.4) or Esterase OFPN->H2O Products Degradation Products H2O->Products NA Nicotinic Acid Products->NA OFP 2,2,3,3,4,4,5,5-Octafluoropentanol Products->OFP

Caption: Expected Hydrolysis of Octafluoropentyl Nicotinate.

Q5: How can I prepare and store stock solutions of octafluoropentyl nicotinate to minimize degradation?

To minimize premature degradation of octafluoropentyl nicotinate, follow these recommendations:

  • Solvent: Prepare high-concentration stock solutions in an anhydrous, water-miscible organic solvent such as DMSO or ethanol.

  • Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.

  • Working Solutions: Prepare fresh aqueous working solutions for each experiment by diluting the stock solution in the desired physiological buffer immediately before use. Avoid storing aqueous solutions for extended periods.

Troubleshooting Guides

This section provides structured guidance for identifying and resolving common experimental issues related to the stability of octafluoropentyl nicotinate.

Guide 1: Inconsistent or Lower-than-Expected Experimental Results

Problem: You observe high variability in your bioassay results or the compound appears less potent than anticipated. This could be due to the degradation of octafluoropentyl nicotinate during the experiment.

Troubleshooting Workflow:

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of fluorinated nicotinates

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Nicotinates for Researchers, Scientists, and Drug Development Professionals. Authored by: A Senior Application Scientist This guide provide...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Nicotinates for Researchers, Scientists, and Drug Development Professionals.

Authored by: A Senior Application Scientist

This guide provides a comprehensive comparison of the mass spectrometry fragmentation patterns of fluorinated nicotinates. By delving into the underlying mechanisms and providing supporting experimental data, this document serves as a valuable resource for researchers in drug discovery, development, and analytical chemistry.

The introduction of fluorine into drug candidates has become a prevalent strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Consequently, a thorough understanding of the analytical behavior of these fluorinated compounds is paramount. Mass spectrometry is an indispensable tool for their characterization, and a deep knowledge of their fragmentation patterns is crucial for unambiguous identification and quantification.

This guide will explore the electron ionization (EI) and electrospray ionization (ESI) mass spectrometry of various fluorinated nicotinates, highlighting the influence of the position and degree of fluorination on the resulting fragmentation pathways.

The Influence of Fluorine on Nicotinate Fragmentation

Fluorine, being the most electronegative element, exerts a strong inductive effect, which significantly alters the electron distribution within the nicotinate molecule. This, in turn, dictates the preferred sites of bond cleavage upon ionization, leading to characteristic fragmentation patterns.

Electron Ionization (EI) Fragmentation

Under EI conditions, fluorinated nicotinates typically undergo initial fragmentation through several key pathways, including the loss of the alkoxy group, cleavage of the ester bond, and fragmentation of the pyridine ring.

A common fragmentation pathway involves the initial loss of the alkoxy group (e.g., •OCH3 or •OC2H5) from the molecular ion, followed by the elimination of a carbon monoxide (CO) molecule to form a fluorinated pyridinium cation. The position of the fluorine atom(s) on the pyridine ring plays a critical role in the subsequent fragmentation of this cation.

Experimental Protocol: EI-MS Analysis of Fluorinated Nicotinates

  • Sample Preparation: Dissolve the fluorinated nicotinate standard in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL.

  • Injection: Introduce 1 µL of the sample into the gas chromatograph (GC) coupled to the mass spectrometer.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at a rate of 10°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 50-500

Comparative Fragmentation Data (EI-MS)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Structures
Methyl nicotinate137106 ([M-OCH3]+), 78 ([106-CO]+)
Methyl 2-fluoronicotinate155124 ([M-OCH3]+), 96 ([124-CO]+)
Methyl 5-fluoronicotinate155124 ([M-OCH3]+), 96 ([124-CO]+)
Methyl 6-fluoronicotinate155124 ([M-OCH3]+), 96 ([124-CO]+)

Workflow for EI-MS Fragmentation Analysis

EI_MS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Dissolve Sample (1 mg/mL) B Inject 1 µL into GC A->B C Separation in GC Column B->C D EI Ionization (70 eV) C->D E Mass Analysis D->E F Identify Molecular Ion E->F G Elucidate Fragmentation Pathways F->G H Compare with Reference Spectra G->H

Caption: Workflow for EI-MS analysis of fluorinated nicotinates.

Electrospray Ionization (ESI) Fragmentation

In contrast to EI, ESI is a softer ionization technique that typically results in the formation of protonated molecules, [M+H]+. Collision-induced dissociation (CID) of these precursor ions in the tandem mass spectrometer (MS/MS) provides valuable structural information.

The fragmentation of protonated fluorinated nicotinates often initiates with the loss of the ester alkyl group as an alkene, followed by the loss of CO. The presence and position of the fluorine atom can influence the relative abundance of these fragment ions. For instance, a fluorine atom at the 2-position can facilitate the loss of HF from certain fragment ions.

Experimental Protocol: ESI-MS/MS Analysis of Fluorinated Nicotinates

  • Sample Preparation: Prepare a 10 µg/mL solution of the fluorinated nicotinate standard in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infusion: Infuse the sample directly into the ESI source at a flow rate of 10 µL/min.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Desolvation Gas Flow: 600 L/hr

    • Desolvation Temperature: 350°C

    • Source Temperature: 150°C

  • MS/MS Conditions:

    • Select the [M+H]+ ion as the precursor ion.

    • Apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.

    • Collision Gas: Argon

Comparative Fragmentation Data (ESI-MS/MS)

CompoundPrecursor Ion [M+H]+ (m/z)Key Product Ions (m/z) and Proposed Neutral Losses
Ethyl nicotinate152124 ([M+H-C2H4]+), 96 ([124-CO]+)
Ethyl 2-fluoronicotinate170142 ([M+H-C2H4]+), 114 ([142-CO]+)
Ethyl 5-fluoronicotinate170142 ([M+H-C2H4]+), 114 ([142-CO]+)
Ethyl 6-fluoronicotinate170142 ([M+H-C2H4]+), 114 ([142-CO]+)

Proposed Fragmentation Pathway of Protonated Ethyl 2-Fluoronicotinate

ESI_MS_Fragmentation A [M+H]+ m/z 170 B [M+H-C2H4]+ m/z 142 A:f0->B:f0 - C2H4 C [M+H-C2H4-CO]+ m/z 114 B:f0->C:f0 - CO

Caption: Proposed ESI-MS/MS fragmentation of ethyl 2-fluoronicotinate.

Distinguishing Positional Isomers

While the primary fragmentation pathways for positional isomers of fluorinated nicotinates are often similar, the relative intensities of the fragment ions can vary significantly. This allows for their differentiation. For example, under EI conditions, the abundance of the [M-OCH3]+ ion relative to the molecular ion can be influenced by the fluorine position. Careful analysis of the full mass spectrum is therefore essential for isomeric distinction.

Furthermore, advanced MS techniques such as ion mobility spectrometry-mass spectrometry (IMS-MS) can provide an additional dimension of separation based on the ion's size, shape, and charge, aiding in the confident identification of isomers.

Conclusion

The mass spectrometric fragmentation of fluorinated nicotinates is a complex process governed by the interplay of the ionization technique and the position of the fluorine substituent. A thorough understanding of these fragmentation patterns is indispensable for the reliable identification and characterization of these important pharmaceutical building blocks. This guide provides a foundational understanding and practical protocols to aid researchers in their analytical endeavors. The provided comparative data and workflows offer a starting point for method development and interpretation of mass spectral data for this class of compounds.

References

  • Title: Mass Spectrometry of Nicotinic Acid and its Derivatives.
  • Title: The effect of fluorine substitution on the mass spectral fragmentation of pyridine derivatives.
  • Title: A Guide to the Mass Spectra of Organic Compounds.
Comparative

Cytotoxicity profile of octafluoropentyl nicotinate in lung cells

Cytotoxicity Profile of Octafluoropentyl Nicotinate in Lung Cells: A Comparative Technical Guide Executive Summary & Core Directive Octafluoropentyl nicotinate (OFPN) is a specialized fluorinated prodrug of nicotinic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Cytotoxicity Profile of Octafluoropentyl Nicotinate in Lung Cells: A Comparative Technical Guide

Executive Summary & Core Directive

Octafluoropentyl nicotinate (OFPN) is a specialized fluorinated prodrug of nicotinic acid (Vitamin B3), engineered specifically for Liquid Ventilation (LV) therapies. Unlike standard water-soluble nicotinates, OFPN is designed to dissolve in perfluorochemical vehicles (like Perfluorooctyl Bromide, PFOB ) to treat acute lung injury directly at the alveolar surface.

This guide analyzes the cytotoxicity profile of OFPN in human lung epithelial cells, comparing it against hydrocarbon analogs and vehicle controls. The data presented here is derived from pivotal studies on fluorinated prodrug partitioning and enzymatic hydrolysis.

Mechanism of Action: The Fluorocarbon Partitioning System

To understand the toxicity profile, one must understand the delivery mechanism. Standard nicotinic acid cannot be delivered via Liquid Ventilation because it is insoluble in PFOB. OFPN solves this by attaching a fluorophilic "tail" (the octafluoropentyl group).

Pathway Diagram: Prodrug Activation

(The following diagram illustrates the critical partitioning step that dictates both efficacy and cytotoxicity.)

OFPN_Pathway cluster_PFOB Liquid Ventilation Vehicle (PFOB) cluster_Cell Lung Epithelial Cell (Cytosol) OFPN Octafluoropentyl Nicotinate (OFPN) Intra_OFPN Intracellular OFPN OFPN->Intra_OFPN Passive Partitioning (Lipophilic Drive) NicotinicAcid Nicotinic Acid (Vitamin B3) Intra_OFPN->NicotinicAcid Esterase Hydrolysis Byproduct Octafluoropentanol (Byproduct) Intra_OFPN->Byproduct NAD NAD / NADP (Cellular Energy) NicotinicAcid->NAD Biosynthesis

Figure 1: Mechanism of Action. OFPN partitions from the inert PFOB vehicle into the lung cell, where intracellular esterases cleave it into active Vitamin B3 and the fluorinated alcohol byproduct.

Comparative Cytotoxicity Profile

The cytotoxicity of OFPN is not acute but delayed , typically manifesting after 72 hours. This delay suggests the toxicity is linked to the accumulation of the hydrolysis byproduct (octafluoropentanol) or metabolic saturation, rather than immediate membrane disruption.

Comparative Data Table: Fluorinated vs. Hydrocarbon Esters

Data synthesized from Lehmler & Bummer (2005/2007) and related fluorocarbon toxicity studies.

ParameterOctafluoropentyl Nicotinate (OFPN) Pentyl Nicotinate (Hydrocarbon Analog) Nicotinic Acid (Control)
Vehicle Compatibility High Solubility in PFOB (Fluorophilic)Insoluble in PFOB (Lipophilic)Insoluble in PFOB (Hydrophilic)
Cytotoxicity (EC20) Millimolar Range (>1 mM) High Toxicity (if dissolved in DMSO)Low Toxicity
Cellular Uptake High (Partitions efficiently from PFOB)Low (Stays in PFOB phase)Transport-dependent
Primary Risk Factor Hydrolysis byproduct (Octafluoropentanol)Membrane intercalationAcidification (at high doses)
NAD+ Elevation Significant Increase (Effective Prodrug)Minimal Effect (Poor Delivery)Baseline Control

Key Insight: While hydrocarbon esters (like Pentyl Nicotinate) are theoretically less toxic per molecule, they fail as liquid ventilation prodrugs because they do not partition out of the PFOB vehicle into the cells. OFPN is superior because its fluorination balances solubility in the vehicle with the ability to cross the cell membrane.

Detailed Experimental Protocol

Objective: To determine the EC20 (concentration reducing viability by 20%) of OFPN delivered via PFOB in human lung cells. Standard Model: Human Alveolar Epithelial Cells (e.g., A549).

Phase 1: Preparation & Seeding
  • Cell Culture: Seed A549 cells in 96-well plates at a density of 10,000 cells/well.

  • Incubation: Allow attachment for 24 hours in DMEM supplemented with 10% FBS at 37°C/5% CO₂.

Phase 2: Prodrug Formulation (The "Fluorocarbon Overlay")
  • Critical Step: OFPN must be dissolved directly into Perfluorooctyl Bromide (PFOB) .

  • Concentration Range: Prepare serial dilutions in PFOB ranging from 0.1 mM to 100 mM.

  • Note: Do not use DMSO or Ethanol; they disrupt the unique partitioning kinetics of the fluorocarbon interface.

Phase 3: Exposure & Assay

(See workflow diagram below for visual logic)

  • Overlay: Aspirate culture medium. Gently add 100 µL of OFPN-PFOB solution to the cell monolayer.

  • Interface Incubation: Incubate for 3 hours .

    • Why 3 hours? This mimics the clinical duration of a liquid ventilation cycle.

  • Removal: Aspirate the heavy PFOB layer. Wash cells 2x with PBS to remove residual fluorocarbon.

  • Recovery Phase: Add fresh culture medium and incubate for 72 hours (3 Days) .

    • Scientific Rationale: Immediate toxicity assays (e.g., 4h MTT) produce false negatives. OFPN toxicity is delayed; cells often recover by Day 4, making Day 3 the critical sensitivity point (EC20day3).[1]

  • Readout: Add Resazurin (Alamar Blue) . Incubate 2-4 hours. Measure fluorescence (Ex 530nm / Em 590nm).

Workflow Diagram: Self-Validating Protocol

Protocol_Flow Step1 Seed Lung Cells (A549, 24h) Step3 Overlay Cells with PFOB (3 Hour Exposure) Step1->Step3 Step2 Dissolve OFPN in PFOB (0.1 - 100 mM) Step2->Step3 Step4 Remove PFOB & Wash (Stop Exposure) Step3->Step4 Step5 72h Incubation (Metabolic Phase) Step4->Step5 Step6 Resazurin Assay (Measure EC20) Step5->Step6

Figure 2: Experimental Workflow. The protocol emphasizes a specific 3-hour exposure window followed by a 72-hour recovery phase to capture delayed cytotoxicity.

Technical Analysis of Results

  • EC20 Values: Expect EC20 values in the millimolar range (1–10 mM) . This indicates a "moderate-to-low" toxicity profile suitable for therapeutic dosing.

  • NAD/NADP Ratio: Successful delivery is confirmed if intracellular NAD levels rise significantly compared to control.[2] If toxicity is high (low viability) but NAD is low, the prodrug failed to partition.

  • Byproduct Safety: The hydrolysis releases 2,2,3,3,4,4,5,5-octafluoropentanol . While this alcohol is an irritant at high concentrations (pure form), the cellular concentrations generated during prodrug hydrolysis are generally below the threshold for acute necrosis, provided the initial OFPN dose remains near the EC20.

References

  • Lehmler, H. J., & Bummer, P. M. (2005).[2] Synthesis, Physicochemical Properties and In Vitro Cytotoxicity of Nicotinic Acid Ester Prodrugs Intended for Pulmonary Delivery Using Perfluorooctyl Bromide as Vehicle. Pharmaceutical Research .

  • Hsu, C. H., et al. (2003).[1][2][3] Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Pharmaceutical Research .

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol. Merck KGaA .

Sources

Validation

A Comparative Guide to Infrared (IR) Spectroscopy of Fluorinated Ester Bonds

For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for identifying...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for identifying functional groups, and within this discipline, understanding the subtle yet significant spectral shifts caused by fluorination is critical. This guide provides an in-depth comparison of the IR spectroscopic signatures of standard and fluorinated ester bonds, grounded in the principles of physical organic chemistry and supported by experimental data.

The Foundational Spectrum of an Ester

An ester functional group presents a characteristic IR spectrum that is often described by the "Rule of Three"—a memorable pattern of three intense peaks corresponding to the carbonyl bond and two different carbon-oxygen single bonds.[1] For a typical saturated aliphatic ester, such as ethyl acetate, these peaks are:

  • C=O Stretch: A very strong and sharp absorption band typically found in the 1750-1735 cm⁻¹ region.[1][2][3]

  • C-C-O Asymmetric Stretch: An intense band between 1300-1150 cm⁻¹ for the C-O bond adjacent to the carbonyl group.[1]

  • O-C-C Symmetric Stretch: A second, often weaker, C-O stretch between 1150-1000 cm⁻¹ corresponding to the bond from the "alcohol" portion of the ester.[1]

The position of the carbonyl (C=O) peak is particularly sensitive to the electronic environment of the molecule, making it an excellent probe for structural modifications.

The Inductive Effect: How Fluorine Changes the Equation

Fluorine is the most electronegative element, giving it a powerful ability to withdraw electron density through the sigma (σ) bonds of a molecule. This phenomenon is known as the inductive effect (-I effect).[4] When fluorine atoms are introduced near an ester group, particularly on the α-carbon (the carbon adjacent to the carbonyl), they pull electron density away from the carbonyl carbon.

This electron withdrawal has a profound impact on the C=O bond. By reducing the electron density around the carbonyl carbon, the fluorine atoms increase the double-bond character of the carbonyl group, making the bond stronger and stiffer.[5] According to Hooke's Law for a harmonic oscillator, a stiffer bond requires more energy to vibrate, which in IR spectroscopy translates to absorption at a higher frequency (wavenumber).[6]

The following diagram illustrates this electron-withdrawing effect.

G cluster_ester Fluorinated Ester cluster_result Spectroscopic Result ester F₃C C O R ester:n->ester:n ester:f0->ester:f1 annotation Electron density is pulled towards the fluorine atoms. ester:f1->annotation result C=O bond is strengthened. IR peak shifts to a higher wavenumber (blue-shift).

Caption: Inductive effect of a trifluoromethyl group on an ester bond.

Comparative Analysis: Standard vs. Fluorinated Esters

The theoretical shift in C=O stretching frequency is clearly observed in experimental data. By comparing a standard ester like ethyl acetate with its fluorinated analog, ethyl trifluoroacetate, the impact of fluorination becomes quantitatively evident. The carbonyl stretching frequencies for these esters are consistently higher in the fluorinated versions, directly reflecting the inductive effect.[7]

CompoundStructureTypical C=O Stretch (cm⁻¹)Typical C-O Stretch (cm⁻¹)Key C-F Stretches (cm⁻¹)
Ethyl Acetate CH₃C(O)OCH₂CH₃~1742 cm⁻¹[1]Strong band ~1240 cm⁻¹[1]N/A
Ethyl Trifluoroacetate CF₃C(O)OCH₂CH₃~1780 - 1793 cm⁻¹[5][8]~1300 - 1200 cm⁻¹ (often complex and overlapping with C-F stretches)Strong bands ~1300 - 1200 cm⁻¹[8]

This significant "blue shift" of approximately 40-50 cm⁻¹ for the carbonyl peak is a reliable diagnostic marker for the presence of α-fluorination in an ester. The effect is additive; the more fluorine atoms present and the closer they are to the carbonyl group, the greater the shift to a higher wavenumber.[7]

Experimental Protocol: Acquiring High-Quality FT-IR Spectra

To obtain reliable and reproducible data for comparing such compounds, a standardized experimental protocol is essential. Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a common, convenient, and effective technique for analyzing liquid samples like esters.[9]

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

Step-by-Step Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is immaculately clean. Gently wipe the crystal surface with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.

    • Acquire a background spectrum. This critical step measures the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself, which will be automatically subtracted from the sample spectrum.[9]

  • Sample Application:

    • For liquid esters, place a single small drop of the sample directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered to achieve a strong signal.[9]

  • Spectrum Acquisition:

    • Initiate the sample scan.

    • Typical acquisition parameters for a high-quality spectrum are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.[9]

  • Data Analysis:

    • The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands, paying close attention to the C=O stretching region (1800-1700 cm⁻¹) and the C-O/C-F fingerprint region (1300-1000 cm⁻¹).

  • Cleaning:

    • After the measurement, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample, preventing cross-contamination for the next analysis.[9]

This self-validating protocol ensures that any observed spectral shifts are due to the molecular structure of the sample rather than experimental artifacts.

G start Start clean_pre 1. Clean ATR Crystal (e.g., with Isopropanol) start->clean_pre background 2. Acquire Background Spectrum clean_pre->background apply_sample 3. Apply Liquid Ester Sample to Crystal background->apply_sample acquire_spectrum 4. Acquire Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res, 16-32 scans) apply_sample->acquire_spectrum analyze 5. Analyze Data (Identify C=O, C-O, C-F peaks) acquire_spectrum->analyze clean_post 6. Clean ATR Crystal Thoroughly analyze->clean_post end End clean_post->end

Caption: Workflow for acquiring an FT-IR spectrum of a liquid ester via ATR.

Conclusion

The presence of fluorine atoms on an ester bond induces a distinct and predictable shift in its infrared spectrum. The powerful electron-withdrawing inductive effect of fluorine strengthens the carbonyl (C=O) double bond, causing its characteristic stretching vibration to shift to a significantly higher wavenumber (typically a 40-50 cm⁻¹ blue shift for α-trifluoro substitution). This clear spectral signature serves as an invaluable tool for scientists in pharmaceutical and chemical industries, allowing for the rapid and confident identification and characterization of fluorinated esters. By understanding the underlying physical principles and employing robust experimental techniques, researchers can leverage IR spectroscopy to its full potential in molecular analysis.

References

  • A Comparative Guide to FT-IR Spectra of Esterification Reactions. (n.d.). BenchChem.
  • Carbonyl Stretching Frequencies of Some Partially Fluorinated Esters. (n.d.). Journal of Chemical Physics.
  • IR Spectroscopy of Esters. (n.d.).
  • Fluorinated Esters: Synthesis and Identification. (n.d.). PDXScholar.
  • IR Spectroscopy of Hydrocarbons. (n.d.).
  • Ethyl trifluoroacetate. (n.d.). Grokipedia.
  • IR Spectroscopy Tutorial: Esters. (n.d.). University of Calgary.
  • Esterification and Infrared Spectroscopy. (n.d.).
  • Ethyl trifluoroacetate(383-63-1)IR1. (n.d.). ChemicalBook.
  • The C=O Bond, Part VI: Esters and the Rule of Three. (2020). Spectroscopy Online.
  • Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts.
  • Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. (n.d.). PMC.
  • Acetic acid, trifluoro-, ethyl ester. (n.d.). NIST WebBook.
  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. (n.d.). DAV University.
  • Experiment- 6. (n.d.).
  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College.
  • IR Spectrum: Esters. (n.d.).
  • Interpreting Infrared Spectra. (n.d.). Specac Ltd.
  • Carbonyl - compounds - IR - spectroscopy. (n.d.).
  • The IR spectrum for the isolated compound. Ethyl acetate crude GC-MS... (n.d.). ResearchGate.
  • The C=O bond, part VI: Esters and the rule of three. (n.d.). ResearchGate.
  • Ethyl trifluoroacetate. (n.d.). Wikipedia.
  • Inductive effect. (n.d.). Wikipedia.
  • Interpreting IR Spectra. (2025). Chemistry Steps.

Sources

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